4,5-Dimethylpyridin-2-amine
Description
The exact mass of the compound 4,5-Dimethylpyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQFIVPHBLAONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496630 | |
| Record name | 4,5-Dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57963-11-8 | |
| Record name | 4,5-Dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57963-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4,5-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-Dimethylpyridin-2-amine, a substituted aminopyridine with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a proposed synthetic route based on established chemical principles and provides predicted and comparative characterization data.
Introduction
2-Aminopyridine and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1][2] The introduction of methyl groups on the pyridine ring, as in 4,5-Dimethylpyridin-2-amine, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide outlines a feasible synthetic approach and a comprehensive characterization workflow for this compound, providing a foundational resource for researchers interested in its further investigation and application.
Synthesis of 4,5-Dimethylpyridin-2-amine
A plausible and direct synthetic route to 4,5-Dimethylpyridin-2-amine is the Chichibabin reaction, a classic method for the amination of pyridines.[3][4] This reaction involves the nucleophilic substitution of a hydride ion by an amide anion. The proposed synthesis starts from the readily available 3,4-dimethylpyridine (3,4-lutidine).
Proposed Synthetic Pathway
The proposed synthesis of 4,5-Dimethylpyridin-2-amine from 3,4-dimethylpyridine via the Chichibabin reaction is illustrated below.
Caption: Proposed synthesis of 4,5-Dimethylpyridin-2-amine.
Experimental Protocol (Proposed)
Materials:
-
3,4-Dimethylpyridine (3,4-Lutidine)
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
Ammonium chloride solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for purification, if necessary)
-
Sodium hydroxide (for neutralization, if necessary)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous toluene.
-
Addition of Reagents: Sodium amide is carefully added to the toluene under a nitrogen atmosphere. The mixture is heated to reflux with vigorous stirring. 3,4-Dimethylpyridine is then added dropwise to the refluxing suspension.
-
Reaction Monitoring: The reaction mixture is maintained at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a reddish-brown color is often indicative of the reaction's progress.[2]
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the excess sodium amide is cautiously quenched by the slow addition of a saturated ammonium chloride solution. The resulting mixture is then extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 4,5-Dimethylpyridin-2-amine can be further purified by vacuum distillation or column chromatography on silica gel. Acid-base extraction may also be employed for purification.
Characterization of 4,5-Dimethylpyridin-2-amine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the available and predicted physicochemical and spectral data for 4,5-Dimethylpyridin-2-amine.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂ | (Calculated) |
| Molecular Weight | 122.17 g/mol | (Calculated) |
| Appearance | White to off-white solid (Predicted) | - |
| Boiling Point | 252.33 °C | Biosynth[5] |
| Melting Point | Not available (Predicted to be in the range of 60-80 °C based on isomers) | |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) (Predicted) | - |
Spectroscopic Data
| Technique | Predicted/Comparative Data |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm) in CDCl₃:- Aromatic Protons (2H): δ 6.5-8.0- Methyl Protons (6H): δ 2.1-2.3- Amine Protons (2H): Broad singlet, δ 4.5-5.5 |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm) in CDCl₃:- Aromatic C-NH₂: δ 158-162- Aromatic C-H: δ 110-150- Aromatic C-CH₃: δ 145-155- Methyl Carbons: δ 15-25 |
| FT-IR | Predicted Absorption Bands (cm⁻¹):- N-H stretching (asymmetric and symmetric): 3400-3250 (two bands for primary amine)- C-H stretching (aromatic and aliphatic): 3100-2850- N-H bending: 1650-1580- C=C and C=N stretching (aromatic ring): 1600-1450- C-N stretching: 1335-1250 |
| Mass Spectrometry | Predicted m/z values:- Molecular Ion [M]⁺: 122- Major Fragments: [M-CH₃]⁺ (107) |
Disclaimer: The predicted spectral data are based on typical chemical shifts and absorption frequencies for similar compounds and should be confirmed by experimental analysis.
Experimental Workflows
The synthesis and characterization of 4,5-Dimethylpyridin-2-amine follow a logical workflow to ensure the successful production and verification of the target compound.
Caption: A generalized experimental workflow.
Potential Signaling Pathway Involvement
While specific signaling pathways involving 4,5-Dimethylpyridin-2-amine have not been reported, derivatives of 2-aminopyridine are known to interact with various biological targets. This suggests that the title compound could potentially modulate similar pathways.
Caption: Potential biological targets of 2-aminopyridines.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 4,5-Dimethylpyridin-2-amine. The proposed Chichibabin reaction offers a direct and viable route to this compound. While specific experimental characterization data is currently limited in the public domain, the provided predicted and comparative data serve as a useful reference for researchers. The potential for this class of compounds to interact with various signaling pathways underscores the importance of further investigation into the biological activities of 4,5-Dimethylpyridin-2-amine, making it a compound of interest for future drug discovery and development efforts. Experimental validation of the proposed synthesis and characterization is a crucial next step for any research program focused on this molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of 4,5-Dimethylpyridin-2-amine (CAS No: 57963-11-8), a substituted aminopyridine of interest in chemical and pharmaceutical research. The guide details its core chemical attributes and outlines standardized experimental protocols for their determination.
Core Physicochemical Properties
The fundamental physicochemical data for 4,5-Dimethylpyridin-2-amine are essential for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological absorption. While experimental data for some properties of this specific isomer are not widely published, available data and properties of related compounds provide a foundational understanding.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Boiling Point | 252.33 °C | [1] |
| SMILES | CC1=CC(=NC=C1C)N | [1] |
| Melting Point | Not available in cited literature. | |
| pKa | Not available in cited literature. | |
| logP | Not available in cited literature. | |
| Solubility | Not quantitatively determined in cited literature. |
General Workflow for Physicochemical Characterization
The characterization of a chemical entity like 4,5-Dimethylpyridin-2-amine follows a logical progression from initial acquisition to detailed property analysis. This workflow ensures a comprehensive understanding of the compound's behavior, which is critical for its application in drug discovery and development.
Caption: Workflow for Physicochemical Profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard laboratory protocols applicable to the characterization of 4,5-Dimethylpyridin-2-amine.
Melting Point Determination
The melting point is a key indicator of a compound's purity.[2] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.
Methodology: Capillary Method [3]
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot of a calibrated melting point apparatus.[2] The apparatus contains a heating block or oil bath to ensure uniform heating.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5] The heating rate is then reduced to a slow rate (1-2°C per minute) to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the range.[2]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] It is a characteristic physical property used for identification and purity assessment.[6][7]
Methodology: Thiele Tube Method [8]
-
Sample Preparation: A small volume (less than 0.5 mL) of the liquid is placed in a small test tube (e.g., a fusion tube).[8] A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[7][8]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7][8]
-
Heating: The side arm of the Thiele tube is gently and continuously heated, which allows convection currents to maintain a uniform temperature throughout the oil.[7][8]
-
Observation and Recording: As the temperature rises, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7][8] Heating is then discontinued.
-
Final Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7]
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[9] This property is critical for drug delivery and formulation.
Methodology: Shake-Flask Method [10]
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask. The solvent and solute must be pure.[10]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[10]
-
Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[10] This concentration represents the solubility of the compound at that temperature.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like an aminopyridine, it refers to the pKa of its conjugate acid. This value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration [11][12]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[11]
-
Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Titration: The solution is placed in a vessel with a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a burette.[11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated and neutral species are equal.[12][13]
LogP Determination
LogP (the logarithm of the partition coefficient) is the standard measure of a compound's lipophilicity. It is defined as the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water.[14] Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]
Methodology: Shake-Flask Method [15][16]
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD determination) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate completely.[17][18]
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases (or added as a stock solution). The mixture is then shaken gently for a set period (e.g., 1 hour) to allow the compound to partition between the two layers until equilibrium is reached.[17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Analysis: A precise aliquot is removed from each phase. The concentration of the compound in both the n-octanol and aqueous layers is determined using an appropriate analytical method (e.g., HPLC-UV).[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]
Biological Context
While a detailed signaling pathway for 4,5-Dimethylpyridin-2-amine is not established in the available literature, the 2-aminopyrimidine and 2-aminopyridine scaffolds are prevalent in medicinal chemistry.[19] Derivatives have been investigated for various biological activities, including the inhibition of enzymes like inducible nitric oxide synthase (iNOS)[20] and Polo-like kinase 4 (PLK4), highlighting their potential as scaffolds for developing targeted therapeutics.[21] Further research is required to elucidate the specific biological activities and potential mechanisms of action for 4,5-Dimethylpyridin-2-amine itself.
References
- 1. 4,5-Dimethylpyridin-2-amine | 57963-11-8 | HCA96311 [biosynth.com]
- 2. pennwest.edu [pennwest.edu]
- 3. westlab.com [westlab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acdlabs.com [acdlabs.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. agilent.com [agilent.com]
- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 20. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Void: A Technical Guide to the Crystal Structure Analysis of 4,5-Dimethylpyridin-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the process of crystal structure analysis with a focus on 4,5-Dimethylpyridin-2-amine. A comprehensive search of crystallographic databases reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific compound. In light of this, this document provides a robust, generalized framework for the single-crystal X-ray diffraction analysis of novel crystalline forms of 4,5-Dimethylpyridin-2-amine or analogous small organic molecules. It is intended to serve as a detailed procedural roadmap, from crystal growth to data refinement and interpretation, for researchers in chemistry and drug development.
Introduction
4,5-Dimethylpyridin-2-amine (CAS No. 57963-11-8) is a substituted pyridine derivative.[1] Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, making a thorough understanding of their three-dimensional structure crucial for rational drug design and the development of new materials. Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable data on molecular geometry, intermolecular interactions, and packing motifs.
As of the date of this publication, no complete experimental crystal structure data for 4,5-Dimethylpyridin-2-amine has been deposited in major crystallographic databases. This guide, therefore, outlines the essential experimental protocols and data analysis workflows that would be employed in such a study.
Hypothetical Crystallographic Data Presentation
To illustrate the type of data generated from a single-crystal X-ray diffraction experiment, the following tables present hypothetical, yet typical, crystallographic data for a substituted pyridine derivative like 4,5-Dimethylpyridin-2-amine. These values are based on known structures of similar molecules and are for educational purposes.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₇H₁₀N₂ |
| Formula Weight | 122.17 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 10.2 Å |
| c | 9.8 Å |
| α | 90° |
| β | 105.5° |
| γ | 90° |
| Volume | 830.5 ų |
| Z | 4 |
| Density (calculated) | 1.350 Mg/m³ |
| Absorption Coefficient | 0.090 mm⁻¹ |
| F(000) | 264 |
| Data Collection | |
| θ range for data collection | 2.5 to 28.0° |
| Index ranges | -10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11 |
| Reflections collected | 8500 |
| Independent reflections | 1800 [R(int) = 0.035] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1800 / 0 / 110 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Table 2: Hypothetical Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| N(1)-C(2) | 1.34 |
| C(2)-N(3) | 1.36 |
| C(2)-C(6) | 1.40 |
| C(4)-C(5) | 1.41 |
| C(4)-C(7) | 1.51 |
| C(5)-C(8) | 1.52 |
| C(6)-N(1)-C(2) | 118.0 |
| N(1)-C(2)-N(3) | 117.5 |
| N(1)-C(2)-C(6) | 122.0 |
| C(3)-C(4)-C(5) | 119.5 |
Experimental Protocols
The determination of a crystal structure is a multi-step process. The following sections detail the generalized procedures.
Crystal Growth
The primary and often most challenging step is obtaining high-quality single crystals. For a small organic molecule like 4,5-Dimethylpyridin-2-amine, several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent increases the concentration, leading to crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution, reducing the solubility of the compound and inducing crystal growth.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Mounting: The crystal is affixed to a glass fiber or a cryo-loop. For data collection at low temperatures (to minimize thermal vibrations), the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Instrumentation: A modern diffractometer equipped with a focused X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.
-
Unit Cell Determination: A series of initial diffraction images are collected to locate the positions of several reflections. This data is used to determine the unit cell parameters and the Bravais lattice of the crystal.
-
Data Collection Strategy: A strategy is devised to collect a complete dataset by rotating the crystal through a series of angles, ensuring that all unique reflections are measured with adequate redundancy and signal-to-noise ratio.
Structure Solution and Refinement
The collected diffraction data (intensities of reflections) are processed to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects, and absorption.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods are typically successful in determining an initial set of phases, which allows for the calculation of an initial electron density map.
-
Model Building: The initial electron density map is interpreted to place atoms, building a preliminary molecular model.
-
Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization algorithm. This iterative process minimizes the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the refinement is monitored by the R-factors (R₁ and wR₂). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the typical workflow for crystal structure analysis and a hypothetical signaling pathway where a substituted pyridine might be involved.
References
Spectroscopic Profile of 4,5-Dimethylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4,5-dimethylpyridin-2-amine (C₇H₁₀N₂). Due to the limited availability of experimentally-derived public data for this specific molecule, this guide presents predicted data and data from closely related analogs to offer a robust analytical profile. This information is intended to support researchers in the identification, characterization, and quality control of 4,5-Dimethylpyridin-2-amine in drug discovery and development workflows.
Molecular Structure and Predicted Spectroscopic Data
4,5-Dimethylpyridin-2-amine is a substituted pyridine derivative with the following structure:
Structure:
The following tables summarize the predicted and expected spectroscopic data for this molecule based on computational models and analysis of similar structures.
Table 1: Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups. The chemical shifts are influenced by the electron-donating amino group and the methyl substituents on the pyridine ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | 6.2 - 6.4 | Singlet | Aromatic proton adjacent to the amino group. |
| H-6 | 7.7 - 7.9 | Singlet | Aromatic proton deshielded by the ring nitrogen. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| 4-CH₃ | 2.1 - 2.3 | Singlet | Methyl group at the 4-position. |
| 5-CH₃ | 2.0 - 2.2 | Singlet | Methyl group at the 5-position. |
Table 2: Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the different chemical environments of the seven carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 158 - 162 | Carbon bearing the amino group. |
| C-3 | 105 - 110 | Shielded aromatic carbon. |
| C-4 | 145 - 150 | Aromatic carbon with methyl substituent. |
| C-5 | 118 - 122 | Aromatic carbon with methyl substituent. |
| C-6 | 147 - 152 | Aromatic carbon adjacent to the ring nitrogen. |
| 4-CH₃ | 17 - 20 | Methyl carbon at the 4-position. |
| 5-CH₃ | 15 - 18 | Methyl carbon at the 5-position. |
Table 3: Expected Infrared (IR) Spectroscopy Data
The IR spectrum is characterized by vibrations of the N-H bonds of the primary amine, C-H bonds of the methyl groups and the aromatic ring, and the C=C and C=N bonds of the pyridine ring.[1] Primary aromatic amines typically show two N-H stretching bands.[2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3400 - 3500 | Medium | Asymmetric Stretch |
| N-H | 3300 - 3400 | Medium | Symmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |
| C-H (Alkyl) | 2850 - 3000 | Medium | Stretch |
| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Strong | Stretch |
| N-H | 1550 - 1650 | Strong | Scissoring (Bending) |
| C-N | 1200 - 1350 | Strong | Stretch |
Table 4: Mass Spectrometry (MS) Data
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is based on the exact mass of the most common isotopes.
| Ion | Predicted m/z | Notes |
| [M]⁺• | 122.08 | Molecular ion |
| [M+H]⁺ | 123.09 | Protonated molecule |
| [M+Na]⁺ | 145.07 | Sodium adduct |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Dimethylpyridin-2-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid 4,5-Dimethylpyridin-2-amine sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, should be optimized to achieve maximum signal intensity for the molecular ion.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4,5-Dimethylpyridin-2-amine.
Caption: General workflow for spectroscopic analysis.
References
Navigating the Solubility of 4,5-Dimethylpyridin-2-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4,5-Dimethylpyridin-2-amine, a pivotal building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a robust framework for its determination. It includes a detailed, standardized experimental protocol and a discussion of its expected solubility behavior in common organic solvents based on the characteristics of structurally similar molecules. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable solubility data, a critical parameter for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of 4,5-Dimethylpyridin-2-amine
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | Typically a solid |
| Boiling Point | 252.33 °C |
| SMILES | CC1=CC(=NC=C1C)N |
Expected Solubility Profile
Based on the solubility of analogous aminopyridine derivatives, such as 2-aminopyridine and 4-aminopyridine, 4,5-Dimethylpyridin-2-amine is anticipated to exhibit greater solubility in polar organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents. Therefore, higher solubility is expected in alcohols (e.g., methanol, ethanol), and polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Conversely, its solubility is likely to be limited in non-polar solvents such as hexane and cyclohexane.
Standardized Experimental Protocol for Solubility Determination
To obtain precise and reproducible solubility data for 4,5-Dimethylpyridin-2-amine, the isothermal equilibrium method is recommended. This widely accepted technique involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until a saturated solution is formed.
Materials and Equipment
-
4,5-Dimethylpyridin-2-amine (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid 4,5-Dimethylpyridin-2-amine to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for a minimum of 4 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 4,5-Dimethylpyridin-2-amine in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve must be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: Calculate the solubility (S) using the following formula:
S = (C_diluted × DF) / V_initial
Where:
-
C_diluted is the concentration of the diluted solution.
-
DF is the dilution factor.
-
V_initial is the initial volume of the saturated solution taken.
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 4,5-Dimethylpyridin-2-amine.
Caption: Workflow for the experimental determination of solubility.
Data Presentation
While specific quantitative data for 4,5-Dimethylpyridin-2-amine is pending experimental determination, the results should be compiled into a clear and structured table for easy comparison.
Table 1: Solubility of 4,5-Dimethylpyridin-2-amine in Common Organic Solvents at 25 °C (Example)
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| Acetone | Experimental Value | Experimental Value |
| Ethyl Acetate | Experimental Value | Experimental Value |
| Toluene | Experimental Value | Experimental Value |
| Hexane | Experimental Value | Experimental Value |
| N,N-Dimethylformamide | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide | Experimental Value | Experimental Value |
This technical guide provides a foundational methodology for researchers to determine the solubility of 4,5-Dimethylpyridin-2-amine. The generation of accurate solubility data is a crucial step in accelerating the journey of a compound from the laboratory to its final application.
Tautomerism in Substituted 2-Aminopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric phenomena observed in substituted 2-aminopyridines. The equilibrium between the amino and imino forms is a critical consideration in drug design and development, as it can significantly influence a molecule's physicochemical properties, including its basicity, lipophilicity, and hydrogen bonding capabilities, thereby affecting its pharmacokinetic and pharmacodynamic profiles.
The Core Equilibrium: Aminopyridine vs. Iminopyridine
The fundamental tautomeric relationship in 2-aminopyridine derivatives is the equilibrium between the aromatic amino form and the non-aromatic imino form. Generally, for neutral 2-aminopyridines, the amino tautomer is predominantly favored.[1][2] Computational studies, particularly using Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of these tautomers.
The equilibrium can be represented as follows:
Caption: Amino-imino tautomeric equilibrium in 2-aminopyridine.
Quantitative Analysis of Tautomeric Equilibrium
Computational chemistry serves as a powerful tool for quantifying the energy differences between tautomers. These calculations are crucial for predicting the position of the tautomeric equilibrium.
Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers
The following table summarizes the results of a Density Functional Theory (DFT) study on the tautomers of 2-amino-4-methylpyridine (2A4MP) in the gas phase.[1][3] The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.[1][3]
| Tautomer | Structure | Relative Energy (kcal/mol) | Stability Ranking |
| Amino (2A4MP1) | Canonical amino form | 0.00 | 1 (Most Stable) |
| Imino (trans, 2A4MP2) | ![]() | 13.60 | 2 |
| Imino (cis, 2A4MP3) | (cis isomer) | 16.36 | 3 |
Data sourced from computational studies.[1][3]
The substantial energy difference of 13.60 kcal/mol between the canonical amino form and the most stable imino tautomer underscores the strong preference for the amino structure in the gas phase.[1][3]
Table 2: Thermodynamic and Kinetic Parameters for 2-Aminopyridine Tautomerization
| Parameter | Value | Method | Reference |
| ΔH (Amino vs. Imino) | Varies by phase | Infrared Spectroscopy | [4] |
| Activation Energy (Pyramidal Inversion at Amino-N) | 0.41 kcal/mol | DFT (B3LYP/6-33++G(d,p)) | [1][3] |
| Activation Energy (Proton Transfer) | 44.81 kcal/mol | DFT (B3LYP/6-311++G(d,p)) | [1][3][5] |
Factors Influencing the Tautomeric Equilibrium
The position of the amino-imino equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the solvent, and temperature.
-
Substituent Effects: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the relative basicities of the exocyclic and endocyclic nitrogen atoms, thereby influencing the stability of the respective tautomers.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can differentially solvate the tautomers. Polar solvents may stabilize the more polar imino form to a greater extent than the amino form, potentially shifting the equilibrium.[6]
-
Temperature: Changes in temperature can alter the position of the equilibrium, with the population of the minor tautomer often increasing at higher temperatures.[7]
-
Photoexcitation: Photoinduced tautomerization has been observed in 2-aminopyridine derivatives, where UV irradiation can promote the conversion of the amino to the imino tautomer.[8]
Caption: Factors influencing the amino-imino tautomeric equilibrium.
Experimental Protocols for Tautomerism Analysis
A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[9][10]
Detailed Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted 2-aminopyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a known concentration.
-
Acquisition of ¹H and ¹³C NMR Spectra:
-
Acquire standard one-dimensional ¹H and ¹³C NMR spectra.
-
Distinct sets of signals for each tautomer may be observable if the equilibrium is slow.
-
-
Quantitative Analysis:
-
Identify non-exchangeable protons that are unique to each tautomer.
-
Integrate the signals corresponding to these unique protons for each tautomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the tautomers.[11]
-
The equilibrium constant, K_T, can be calculated as the ratio of the concentrations of the two tautomers.
-
-
Variable Temperature (VT) NMR:
-
Acquire NMR spectra at different temperatures to observe changes in the equilibrium position and to study the kinetics of interconversion.[12] At low temperatures, the interconversion may be slowed sufficiently to resolve separate signals for each tautomer.
-
-
Use of "Fixed" Tautomer Models:
-
Synthesize N-methylated derivatives to "lock" the molecule in either the amino or imino form (e.g., 2-(dimethylamino)pyridine for the amino form and 1-methyl-2-pyridoneimine for the imino form).[2][13][14][15]
-
The NMR spectra of these model compounds provide unambiguous chemical shift references for assigning the signals of the tautomers in the equilibrium mixture.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to changes in the electronic structure of molecules and can be used to determine tautomeric ratios, especially when the tautomers have distinct absorption spectra.[16]
Detailed Methodology:
-
Sample Preparation: Prepare solutions of the substituted 2-aminopyridine in various solvents of differing polarity at a known concentration.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Spectral Analysis:
-
The presence of multiple absorption bands or shoulders may indicate the coexistence of tautomers.
-
The spectra of "fixed" amino and imino model compounds are essential for identifying the characteristic absorption maxima (λ_max) of each tautomer.[2]
-
-
Quantitative Determination of K_T:
-
By applying the Beer-Lambert law and assuming the observed spectrum is a linear combination of the spectra of the individual tautomers, the concentration of each tautomer, and thus K_T, can be determined.[16] This often involves deconvolution of the overlapping spectra.
-
Studying the spectral changes as a function of solvent polarity can provide insights into the relative polarities of the tautomers.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can distinguish between the amino and imino forms based on their characteristic vibrational modes.
Detailed Methodology:
-
Sample Preparation: Samples can be analyzed in the solid state (e.g., KBr pellet), as a mull, or in solution.
-
Spectral Acquisition: Record the FT-IR and/or FT-Raman spectra.
-
Spectral Interpretation:
-
Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amine group (typically in the 3500-3300 cm⁻¹ region) and the C=N stretching of the pyridine ring.[17]
-
Imino Tautomer: Expect to see an N-H stretching vibration for the secondary amine within the ring and a C=N stretching vibration for the exocyclic double bond.
-
-
Computational Support: DFT calculations are invaluable for predicting the vibrational frequencies of each tautomer, which aids in the assignment of experimental spectra.[1][3][5]
Integrated Experimental and Computational Workflow
A robust investigation of tautomerism in substituted 2-aminopyridines typically involves a synergistic approach combining experimental and computational methods.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Studies of Pyridoneimine-Functionalized PETIM Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Studies of Pyridoneimine-Functionalized PETIM Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to the Electronic Effects of Methyl Groups on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of methyl substituents on the pyridine ring. Understanding these effects is crucial for predicting the reactivity, basicity, and spectroscopic properties of methyl-substituted pyridines, a common structural motif in pharmaceuticals and functional materials. This document summarizes key quantitative data, provides detailed experimental methodologies for their determination, and visualizes the underlying principles governing these electronic influences.
Core Principles: Inductive and Resonance Effects
The electronic influence of a methyl group on the pyridine ring is a combination of two primary effects: the inductive effect (+I) and hyperconjugation, which can be considered a type of resonance effect (+M).
-
Inductive Effect (+I): The methyl group is electron-donating through the sigma bond network. This effect increases the electron density on the carbon atom to which it is attached and, to a lesser extent, on adjacent atoms. This electron-donating nature generally increases the basicity of the pyridine nitrogen and activates the ring towards electrophilic attack.
-
Hyperconjugation (+M): This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the pyridine ring. This effect is most pronounced when the methyl group is at the 2- or 4-position, as it allows for the delocalization of electron density to the nitrogen atom, further increasing its basicity.
The interplay of these effects is dependent on the position of the methyl group on the pyridine ring, leading to distinct reactivity and properties for each isomer.
Quantitative Analysis of Electronic Effects
The electronic effects of methyl groups can be quantified through various experimental parameters, including Hammett constants, pKa values, and NMR chemical shifts.
Hammett Substituent Constants
The Hammett equation (log(k/k₀) = ρσ) is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic systems. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For the methyl group, the following values are generally accepted:
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| -CH₃ | -0.07 | -0.17 |
-
The negative values indicate that the methyl group is electron-donating.
-
The more negative σ_p_ value reflects the combined +I and +M effects at the para position, while the σ_m_ value is primarily due to the +I effect.
Basicity (pKa Values)
The basicity of the pyridine nitrogen is a direct measure of the electron density at the nitrogen atom. Electron-donating methyl groups increase the basicity, leading to higher pKa values for the conjugate acid.
| Compound | Position of Methyl Group(s) | pKa of Conjugate Acid |
| Pyridine | - | 5.25 |
| 2-Picoline | 2 | 5.97 |
| 3-Picoline | 3 | 5.68 |
| 4-Picoline | 4 | 6.02 |
| 2,3-Lutidine | 2, 3 | 6.57 |
| 2,4-Lutidine | 2, 4 | 6.77 |
| 2,5-Lutidine | 2, 5 | 6.51 |
| 2,6-Lutidine | 2, 6 | 6.72 |
| 3,4-Lutidine | 3, 4 | 6.46 |
| 3,5-Lutidine | 3, 5 | 6.15 |
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The ¹H and ¹³C chemical shifts of methylpyridines provide valuable insights into the electron distribution within the ring. The following tables summarize the chemical shifts for pyridine and its monomethylated derivatives in CDCl₃.
¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | -CH₃ |
| Pyridine | 8.61 | 7.25 | 7.64 | 7.25 | 8.61 | - |
| 2-Picoline | - | 7.08 | 7.54 | 7.08 | 8.48 | 2.55 |
| 3-Picoline | 8.42 | - | 7.46 | 7.16 | 8.44 | 2.32 |
| 4-Picoline | 8.45 | 7.12 | - | 7.12 | 8.45 | 2.34 |
¹³C NMR Chemical Shifts (ppm) in CDCl₃ [1]
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| Pyridine | 150.0 | 123.7 | 135.8 | 123.7 | 150.0 | - |
| 2-Picoline | 158.5 | 122.9 | 136.2 | 120.4 | 149.2 | 24.5 |
| 3-Picoline | 149.8 | 133.0 | 136.2 | 123.2 | 147.0 | 18.4 |
| 4-Picoline | 149.6 | 124.6 | 147.2 | 124.6 | 149.6 | 21.1 |
Reactivity of Methylpyridines
The electronic effects of the methyl group significantly influence the reactivity of the pyridine ring in both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[2] However, the electron-donating methyl group activates the ring, making substitution more feasible. The substitution pattern is directed by both the nitrogen atom (which directs meta to itself) and the methyl group (which directs ortho and para to itself).
The logical relationship for predicting the outcome of electrophilic substitution on picolines is visualized below.
Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3] The electron-donating methyl group, however, slightly deactivates the ring towards nucleophilic attack by increasing the electron density. Steric hindrance from a methyl group at the 2- or 6-position can also impede nucleophilic attack at that position.
A classic example of nucleophilic substitution on pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide.[4][5]
The logical relationship for predicting the outcome of nucleophilic substitution on picolines is visualized below.
Experimental Protocols
This section provides detailed methodologies for the determination of pKa values and for monitoring the kinetics of nucleophilic substitution reactions.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a methylpyridine by titration with a strong acid.
Materials:
-
Methylpyridine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of the methylpyridine and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
Add the HCl solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the equivalence point.
-
Continue the titration until the pH change becomes small again, well past the equivalence point.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
The workflow for this experimental protocol is visualized below.
Kinetic Study of the Chichibabin Reaction
This protocol describes a method for monitoring the kinetics of the Chichibabin reaction of a methylpyridine by measuring the evolution of hydrogen gas.
Materials:
-
Methylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Gas-tight syringe
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Gas burette or other gas collection apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the apparatus in a fume hood. The three-neck flask is equipped with a reflux condenser, a thermometer, and a septum for sample withdrawal (if needed for other analyses). The outlet of the condenser is connected to a gas burette.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a known amount of sodium amide to the flask.
-
Add anhydrous toluene or xylene to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 110-130 °C) with stirring.
-
Once the temperature is stable, inject a known amount of the methylpyridine into the flask via the septum.
-
Immediately start monitoring the volume of hydrogen gas evolved in the gas burette at regular time intervals.
-
Record the volume of gas and the corresponding time throughout the reaction until the gas evolution ceases.
-
The rate of reaction can be determined from the rate of hydrogen gas evolution. The initial rate can be determined from the slope of the plot of volume of H₂ versus time at the beginning of the reaction.
-
By varying the initial concentrations of the methylpyridine and sodium amide, the order of the reaction with respect to each reactant can be determined.
Safety Note: Sodium amide is a highly reactive and moisture-sensitive solid. It can react violently with water. Hydrogen gas is flammable. This experiment must be conducted in a well-ventilated fume hood under anhydrous conditions and with appropriate personal protective equipment.
Conclusion
The electronic effects of methyl groups on the pyridine ring are a nuanced interplay of inductive and resonance effects that are highly dependent on the substituent's position. These effects have a predictable and quantifiable impact on the basicity and reactivity of the pyridine ring. A thorough understanding of these principles, supported by the quantitative data and experimental methodologies provided in this guide, is essential for the rational design and synthesis of novel pyridine-based compounds in the fields of drug discovery and materials science.
References
An In-depth Technical Guide to the Basicity of Lutidine Derivatives for Researchers, Scientists, and Drug Development Professionals
December 27, 2025
This technical guide provides a comprehensive analysis of the basicity of lutidine derivatives, offering valuable insights for professionals in chemical research and drug development. Lutidines, or dimethylpyridines, are a class of heterocyclic organic compounds that serve as important intermediates and catalysts in the synthesis of a wide range of chemical entities, including active pharmaceutical ingredients.[1][2] Their basicity, a critical parameter influencing their reactivity and utility, is significantly affected by the isomeric position of the two methyl groups on the pyridine ring.
This document details the quantitative basicity of various lutidine isomers, outlines the experimental protocols for their determination, and explores the underlying principles governing their structure-basicity relationships.
Comparative Basicity of Lutidine Isomers
The basicity of lutidine derivatives is quantified by the pKa value of their conjugate acids. A higher pKa value corresponds to a stronger base. The position of the electron-donating methyl groups on the pyridine ring introduces a combination of electronic and steric effects that modulate the availability of the lone pair of electrons on the nitrogen atom, thereby influencing the compound's basicity.
The table below summarizes the experimentally determined pKa values for the six isomers of lutidine, providing a clear comparison of their relative basicities.
| Lutidine Isomer | Structure | pKa (at 25°C) | Reference(s) |
| 2,3-Lutidine | 2,3-Dimethylpyridine | 6.57 | [3] |
| 2,4-Lutidine | 2,4-Dimethylpyridine | 6.77 | [4] |
| 2,5-Lutidine | 2,5-Dimethylpyridine | 6.52 | [4] |
| 2,6-Lutidine | 2,6-Dimethylpyridine | 6.72 | [5] |
| 3,4-Lutidine | 3,4-Dimethylpyridine | 6.46 | [4] |
| 3,5-Lutidine | 3,5-Dimethylpyridine | 6.15 | [4] |
Factors Influencing Basicity: A Deeper Dive
The observed differences in the pKa values among the lutidine isomers can be attributed to a combination of inductive and steric effects.
Inductive Effect: Methyl groups are electron-donating, and they increase the electron density on the pyridine ring through the sigma bonds. This enhanced electron density at the nitrogen atom makes the lone pair more available for protonation, thus increasing the basicity. This effect is most pronounced when the methyl groups are at the 2-, 4-, and 6-positions, as this allows for the delocalization of the positive charge in the corresponding pyridinium ion through resonance.
Steric Hindrance: When methyl groups are located at the 2- and 6-positions (ortho to the nitrogen), they can physically obstruct the approach of a proton to the nitrogen's lone pair. This steric hindrance can counteract the electronic donating effect, leading to a decrease in basicity compared to what would be expected from electronic effects alone. However, in the case of 2,6-lutidine, the steric hindrance also destabilizes the pyridinium ion to a lesser extent than it hinders the approach of a proton, resulting in a relatively high basicity.
The interplay of these two effects dictates the final basicity of each lutidine isomer. The following diagram illustrates the relationship between the substitution pattern and the resulting basicity.
Caption: Factors influencing the basicity of lutidine isomers.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding and utilizing lutidine derivatives. The following are detailed methodologies for three commonly employed techniques.
Potentiometric Titration
This is a highly precise and widely used method for pKa determination.[6][7]
Principle: A solution of the lutidine derivative is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the titration curve as the pH at the half-equivalence point.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M hydrochloric acid (HCl).
-
Prepare a solution of the lutidine isomer (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, 0.1 M potassium chloride (KCl) can be added.[6]
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
-
Titration:
-
Place a known volume (e.g., 50 mL) of the lutidine solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standard HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.
-
Record the pH reading after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation.[8][9]
Principle: The protonated and deprotonated forms of a lutidine derivative have different molar absorptivities at certain wavelengths. By measuring the absorbance of a solution at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the lutidine derivative (e.g., pH 5 to 8).
-
Prepare a stock solution of the lutidine isomer in a suitable solvent (e.g., methanol or water).
-
Prepare a set of sample solutions by adding a small, constant volume of the lutidine stock solution to each of the buffer solutions. The final concentration of the lutidine should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of each sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated by fitting the data to the following equation: pKa = pH - log[(A - A_B) / (A_A - A)] where A is the observed absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of protons on the pyridine ring, which are sensitive to the protonation state of the nitrogen atom.[10][11]
Principle: The chemical shift of a nucleus is dependent on its electronic environment. Protonation of the nitrogen in a lutidine derivative causes a significant change in the chemical shifts of the adjacent ring protons. By measuring the chemical shifts at various pH values, a titration curve can be generated, and the pKa can be determined.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffered solutions in a deuterated solvent (e.g., D₂O) with varying pD values (the equivalent of pH in D₂O).
-
Dissolve a small amount of the lutidine isomer in each of these buffered solutions. A constant concentration of an internal standard (e.g., DSS or TSP) should be included for accurate chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
Carefully measure the chemical shifts of the ring protons that show the most significant change upon protonation.
-
-
Data Analysis:
-
Plot the observed chemical shift (δ_obs) of a specific proton against the pD of the solution.
-
The resulting data will form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.
-
The pKa can also be calculated using the equation: pKa = pD + log[(δ_obs - δ_B) / (δ_A - δ_obs)] where δ_A and δ_B are the chemical shifts of the fully protonated and deprotonated forms, respectively. The pD can be converted to pH using the relationship: pH = pD - 0.4.
-
Experimental Workflow for pKa Determination
The following diagram outlines a generalized workflow for the determination of the pKa of a lutidine derivative.
Caption: A generalized workflow for pKa determination.
Conclusion
The basicity of lutidine derivatives is a fundamental property that dictates their utility in various chemical applications, particularly in the pharmaceutical industry where they are used as intermediates in drug synthesis.[2][12] A thorough understanding of the factors influencing their pKa values and the experimental methods for their determination is essential for researchers and drug development professionals. This guide provides a comprehensive overview of these aspects, offering a valuable resource for the effective application of lutidine derivatives in scientific research and development. By leveraging the data and protocols presented herein, scientists can make informed decisions in the selection and utilization of the appropriate lutidine isomer for their specific synthetic needs.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 3. sfdchem.com [sfdchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - Magritek [magritek.com]
- 12. nbinno.com [nbinno.com]
The Versatility of 4,5-Dimethylpyridin-2-amine: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. In this pursuit, privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets—serve as invaluable starting points for drug discovery. One such scaffold that has garnered significant interest is 4,5-dimethylpyridin-2-amine. Its unique structural features and synthetic tractability have established it as a versatile building block in the design of a diverse range of biologically active compounds, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological evaluation of 4,5-dimethylpyridin-2-amine derivatives, offering a valuable resource for researchers in the field.
Synthesis of the 4,5-Dimethylpyridin-2-amine Scaffold and its Derivatives
Subsequent derivatization of the 4,5-dimethylpyridin-2-amine core is typically achieved through standard cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity. A common and powerful strategy involves the construction of fused ring systems, such as imidazo[4,5-b]pyridines, which are bioisosteres of purines and are known to interact with a variety of enzymes, particularly kinases.
General Experimental Protocol for the Synthesis of Imidazo[4,5-b]pyridine Derivatives
The following protocol is a representative example of how the 4,5-dimethylpyridin-2-amine scaffold can be utilized to generate more complex heterocyclic systems. This method describes the synthesis of imidazo[4,5-b]pyridine derivatives, a common motif in kinase inhibitors.
Step 1: Nitration of 4,5-Dimethylpyridin-2-amine
To a solution of 4,5-dimethylpyridin-2-amine in concentrated sulfuric acid, cooled in an ice bath, fuming nitric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with ice and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product, 4,5-dimethyl-3-nitropyridin-2-amine.
Step 2: Reduction of the Nitro Group
The 4,5-dimethyl-3-nitropyridin-2-amine is dissolved in a suitable solvent, such as ethanol or methanol, and a reducing agent like palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, until the reduction is complete. Filtration to remove the catalyst and evaporation of the solvent yields 4,5-dimethylpyridine-2,3-diamine.
Step 3: Cyclization to form the Imidazo[4,5-b]pyridine Core
The resulting 4,5-dimethylpyridine-2,3-diamine is then reacted with a variety of reagents to form the fused imidazole ring. A common method involves condensation with an aldehyde in the presence of an oxidizing agent. For example, stirring the diamine with a substituted benzaldehyde in a solvent like dimethyl sulfoxide (DMSO) with an oxidizing agent such as sodium metabisulfite (Na2S2O5) at an elevated temperature will yield the corresponding 2-substituted-5,6-dimethyl-1H-imidazo[4,5-b]pyridine.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 4,5-dimethylpyridin-2-amine scaffold is prominently featured in the development of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
Aberrant FGFR4 signaling is implicated in the progression of certain cancers, particularly hepatocellular carcinoma.[1] Several potent and selective FGFR4 inhibitors have been developed that incorporate the 4,5-dimethylpyridin-2-amine moiety. These compounds typically feature a complex aromatic system attached to the 2-amino group, which engages in key interactions within the ATP-binding pocket of the kinase.
. Table 1: In Vitro Activity of 4,5-Dimethylpyridin-2-amine Derivatives as FGFR4 Inhibitors
| Compound ID | R-Group on Phenylacrylamide Moiety | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1 | H | 3.6 | 582.3 | 483.7 | 169.1 |
| 2 | 4-fluoro | 75.3 | >50000 | 35482.8 | >30000 |
| 3 | 4-chloro | 190.0 | 1565.4 | 1149.4 | 277.3 |
Data compiled from studies on aminopyrimidine derivatives as FGFR4 inhibitors.
The data in Table 1 highlights the importance of substitution on the pendant phenylacrylamide moiety for both potency and selectivity against FGFR4.
Cyclin-Dependent Kinase 2 (CDK2) and Polo-Like Kinase 4 (PLK4) Inhibitors
The 4,5-dimethylpyridin-2-amine scaffold has also been explored for the development of inhibitors of cell cycle kinases such as CDK2 and PLK4. Overexpression of these kinases is a hallmark of many cancers, making them attractive therapeutic targets. The general strategy involves the synthesis of substituted pyrimidine derivatives, where the 4,5-dimethylaniline moiety is attached at the 2-position of the pyrimidine ring.
Key Signaling Pathways
To appreciate the therapeutic potential of 4,5-dimethylpyridin-2-amine-based inhibitors, it is crucial to understand the signaling pathways they target.
FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand (e.g., FGF19), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are pivotal in cell proliferation, survival, and differentiation.[2][3][4]
Caption: Simplified FGFR4 signaling pathway leading to cell proliferation and survival.
CDK2 Signaling Pathway
CDK2 is a key regulator of the G1/S phase transition of the cell cycle.[5][6] Its activity is dependent on its association with cyclins E and A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication.[7]
Caption: Role of CDK2 in the G1/S transition of the cell cycle.
Experimental Workflows for Biological Evaluation
The biological activity of 4,5-dimethylpyridin-2-amine derivatives is assessed using a variety of in vitro assays.
Kinase Inhibition Assay
A common method to determine the potency of a compound against a specific kinase is a biochemical kinase inhibition assay.[8][9] This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Cell Viability Assay (CCK-8)
To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cells, a cell viability assay such as the Cell Counting Kit-8 (CCK-8) assay is commonly employed.[10][11][12] This colorimetric assay measures the metabolic activity of viable cells.
Protocol for CCK-8 Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion
4,5-Dimethylpyridin-2-amine has proven to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability and the ability to readily introduce diverse functionalities have led to the discovery of potent inhibitors of various kinases and other important biological targets. The continued exploration of this privileged scaffold is expected to yield novel therapeutic candidates for the treatment of cancer and other diseases. This guide provides a foundational understanding of the synthesis, applications, and evaluation of 4,5-dimethylpyridin-2-amine derivatives, serving as a catalyst for further innovation in the field.
References
- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Signaling by FGFR4 [reactome.org]
- 3. mdpi.com [mdpi.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. uniprot.org [uniprot.org]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. toolsbiotech.com [toolsbiotech.com]
The Emerging Therapeutic Potential of 4,5-Dimethylpyridin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dimethylpyridin-2-amine scaffold is a promising heterocyclic structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Derivatives of this core have demonstrated a range of biological activities, with a significant focus on their potential as kinase inhibitors for anticancer applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 4,5-dimethylpyridin-2-amine derivatives, with a particular emphasis on their role as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.
Anticancer Activity as Kinase Inhibitors
A significant body of research has focused on the development of substituted aminopyridine derivatives as potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4,5-dimethylpyridin-2-amine scaffold has been identified as a key pharmacophore in the design of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR4.
Selective FGFR4 Inhibition in Hepatocellular Carcinoma
Aberrant FGFR4 signaling, often driven by the overexpression of its ligand FGF19, is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC). This has positioned FGFR4 as a compelling therapeutic target. A series of derivatives based on a closely related 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol core have been synthesized and evaluated for their ability to inhibit FGFR kinases.[1]
These compounds were designed to form a covalent bond with a specific cysteine residue (Cys552) in the ATP-binding site of FGFR4, leading to irreversible inhibition.[1] The addition of methyl groups on the pyridine ring was found to be crucial for achieving selectivity for FGFR4 over other FGFR isoforms (FGFR1-3), thereby potentially reducing toxicities such as hyperphosphatemia associated with pan-FGFR inhibition.[1]
Quantitative Data Summary: Kinase Inhibitory Activity
The inhibitory activities of key aminopyridine derivatives against FGFR family kinases are summarized below. The data highlights the potency and selectivity of these compounds.
| Compound ID | Core Scaffold | Modifications | FGFR1 (IC50, µM) | FGFR2 (IC50, µM) | FGFR3 (IC50, µM) | FGFR4 (IC50, µM) |
| 6A | Aminotrimethylpyridinol | 2,6-difluoro-4-(acrylamide)phenyl | >10 | >10 | >10 | 0.16 |
| 6O | Aminodimethylpyrimidinol | 2,6-difluoro-4-(acrylamide)phenyl | >10 | >10 | >10 | 0.09 |
| BLU9931 | Reference Compound | N/A | 3.2 | 1.9 | 3.5 | 0.03 |
Data extracted from Chaudhary et al., 2022.[1]
Anti-proliferative Activity in Cancer Cell Lines
The anticancer potential of these derivatives was further evaluated through in vitro cell-based assays. The compounds demonstrated significant anti-proliferative activity against HCC cell lines known to overexpress the FGF19-FGFR4 signaling axis.
Quantitative Data Summary: Anti-proliferative Activity
| Compound ID | Cell Line | Description | IC50 (µM) |
| 6A | Hep3B | Human Hepatocellular Carcinoma (FGF19/FGFR4 driven) | 25.2 |
| 6O | Hep3B | Human Hepatocellular Carcinoma (FGF19/FGFR4 driven) | 4.5 |
| BLU9931 | Hep3B | Human Hepatocellular Carcinoma (FGF19/FGFR4 driven) | 0.9 |
| 6A | Huh7 | Human Hepatocellular Carcinoma (FGF19/FGFR4 driven) | >30 |
| 6O | Huh7 | Human Hepatocellular Carcinoma (FGF19/FGFR4 driven) | 12.5 |
| BLU9931 | Huh7 | Human Hepatocellular Carcinoma (FGF19/FGFR4 driven) | 2.5 |
Data extracted from Chaudhary et al., 2022.[1]
Other Potential Biological Activities
While the primary focus has been on anticancer applications, the broader class of substituted 2-aminopyridines and related fused heterocyclic systems (such as imidazopyridines) exhibit a wide range of pharmacological properties. These findings suggest that 4,5-dimethylpyridin-2-amine derivatives could be explored for other therapeutic indications.
-
Antimicrobial Activity: Various N-arylpyrimidin-2-amine derivatives and imidazo[4,5-b]pyridine compounds have shown promising in vitro activity against bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[2][3] The mechanism often involves the inhibition of essential microbial enzymes.
-
Anti-inflammatory Activity: Diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have been reported as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] This suggests a potential application for derivatives of the 4,5-dimethylpyridin-2-amine scaffold in treating inflammatory disorders.
-
Neuroprotective Effects: Certain dihydropyridine derivatives have demonstrated neuroprotective properties in models of glutamate-induced oxidative stress, a pathway implicated in neurodegenerative diseases like Alzheimer's.[5][6] These compounds often act by reducing reactive oxygen species and modulating calcium channels.
Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway in Hepatocellular Carcinoma
The primary mechanism of action for the lead anticancer compounds involves the inhibition of the FGFR4 signaling pathway. The binding of the FGF19 ligand to FGFR4 triggers receptor dimerization and autophosphorylation of tyrosine kinase domains, initiating a downstream signaling cascade that promotes cell proliferation and survival. Irreversible inhibitors based on the aminopyridine scaffold covalently bind to the kinase domain, blocking this cascade.
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of aminopyridine derivatives.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The potency of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Caption: General workflow for an in vitro ADP-Glo™ kinase inhibition assay.
Detailed Experimental Protocols
General Synthesis of N-Aryl-Aminopyridine FGFR4 Inhibitors
The synthesis of the aminopyridine-based FGFR4 inhibitors involves a multi-step process, typically culminating in a key coupling reaction to attach the acrylamide "warhead" necessary for covalent binding. The following is a generalized protocol based on reported syntheses.[1]
-
Preparation of the Core: The substituted aminopyridine or aminopyrimidine core is prepared through established heterocyclic chemistry routes. For the 6-amino-2,4,5-trimethylpyridin-3-ol scaffold, the synthesis can start from pyridoxine hydrochloride.
-
Coupling Reaction: The core amine is coupled with a substituted phenyl ring containing a precursor to the acrylamide group (e.g., a protected amine or a nitro group). This is often achieved via a Buchwald-Hartwig or similar palladium-catalyzed cross-coupling reaction.
-
Functional Group Manipulation: The precursor group on the phenyl ring is converted to a free amine. For example, a nitro group is reduced to an aniline.
-
Acrylamide Formation: The resulting aniline is acylated with acryloyl chloride or a similar reagent under basic conditions to form the final covalent inhibitor.
-
Purification: The final product is purified using column chromatography on silica gel, followed by characterization using ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., Hep3B, Huh7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model (Chick Chorioallantoic Membrane - CAM)
The CAM assay provides a rapid and cost-effective in vivo model to assess anti-tumor and anti-angiogenic activity.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity for 3 days.
-
Windowing: On day 3, a small window is carefully cut into the eggshell, exposing the CAM. The window is sealed with sterile tape, and the eggs are returned to the incubator.
-
Tumor Cell Implantation: On day 7, HCC cells (e.g., 1 x 10⁶ Hep3B cells) suspended in a small volume of media mixed with Matrigel are implanted onto the CAM.
-
Compound Treatment: Starting on day 8, the tumors are treated daily for a set period (e.g., 6 days) by applying a solution of the test compound directly onto the tumor.
-
Tumor Excision and Analysis: On day 14, the tumors are excised from the CAM, photographed, and weighed. Tumor volume can also be calculated. The reduction in tumor size and weight in the treated groups compared to the vehicle control group indicates anti-tumor efficacy.
Conclusion and Future Directions
Derivatives of the 4,5-dimethylpyridin-2-amine scaffold represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology as selective kinase inhibitors. The demonstrated efficacy of closely related analogs as FGFR4 inhibitors in preclinical models of hepatocellular carcinoma highlights a clear path for development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, expanding the evaluation to a broader range of cancer types driven by relevant kinase signaling, and exploring their potential in other therapeutic areas such as inflammatory and infectious diseases. The modular synthesis allows for extensive structure-activity relationship (SAR) studies, which will be crucial for fine-tuning potency, selectivity, and drug-like properties to identify clinical candidates.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and neuroprotective effects of new genipin derivatives against glutamate-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4,5-Dimethylpyridin-2-amine as a Putative Nucleophilic Catalyst in Acylation Reactions
Disclaimer: The following application notes and protocols are based on the well-established role of 4-(N,N-dimethylamino)pyridine (DMAP) as a nucleophilic catalyst in acylation reactions. As of the current literature, specific data and established protocols for 4,5-dimethylpyridin-2-amine in this context are not available. Therefore, the information presented here serves as a foundational guide for researchers and scientists to design and conduct initial investigations into the catalytic activity of 4,5-dimethylpyridin-2-amine, using DMAP as a benchmark.
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. The efficiency of these reactions is often enhanced by the use of nucleophilic catalysts. 4-(N,N-dimethylamino)pyridine (DMAP) is a highly effective catalyst for a wide range of acylation reactions, significantly accelerating the process, often by orders of magnitude.[1][2] The catalytic activity of DMAP stems from its ability to act as a potent nucleophile, forming a highly reactive N-acylpyridinium intermediate with the acylating agent.[1][3][4][5] This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, to afford the acylated product and regenerate the catalyst.
While DMAP is the most studied catalyst in this class, other substituted aminopyridines are also of interest for their potential to offer unique reactivity, selectivity, or improved physical properties. 4,5-Dimethylpyridin-2-amine, the subject of this note, is a structural isomer of other catalytically active aminopyridines. Its potential as a nucleophilic catalyst in acylation reactions warrants investigation. These notes provide a starting point for such an investigation, with protocols and data adapted from studies on the benchmark catalyst, DMAP.
Catalytic Mechanism
The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst with an acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly electrophilic N-acylpyridinium salt.[1][3][4] This intermediate is significantly more reactive towards nucleophiles than the original acylating agent. The subsequent step involves the nucleophilic attack of the substrate (e.g., an alcohol or amine) on the acylpyridinium salt to yield the acylated product and regenerate the catalyst.[3][4] In many cases, a stoichiometric base, such as triethylamine, is used to neutralize the acid byproduct of the reaction.[4]
References
- 1. soci.org [soci.org]
- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 3. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Synthetic Utility of Dimethylpyridin-2-amine Isomers in Pharmaceutical Intermediate Synthesis
Note on the Starting Material: While 4,5-Dimethylpyridin-2-amine (CAS 57963-11-8) is a recognized chemical building block, a comprehensive literature review reveals a scarcity of detailed, published protocols for its specific application in the synthesis of pharmaceutical intermediates. Therefore, to provide a functional and illustrative guide, these application notes will focus on the closely related and extensively documented isomer, 4,6-Dimethylpyridin-2-amine (CAS 7329-37-5) . The reaction pathways and synthetic methodologies detailed herein are representative of the chemical reactivity expected from this class of aminopyridine isomers and serve as a robust proxy for researchers in drug development.
Introduction: 2-Amino-4,6-dimethylpyridine is a versatile heterocyclic amine that serves as a crucial starting material and intermediate in medicinal chemistry. Its pyridine core, decorated with amine and methyl groups, offers multiple reactive sites for constructing more complex molecular architectures. This scaffold is a key component in the synthesis of various biologically active compounds, including inhibitors of neuronal nitric oxide synthase (nNOS) and DNA Polymerase Theta (Polθ).[1][2] Its utility stems from the ability of the 2-amino group to undergo a range of transformations, including diazotization to form halo-pyridines, acylation to form amides, and participation in cross-coupling reactions to form C-N bonds.[3][4][5]
Data Presentation
The following tables summarize key reactions and yields for the transformation of 4,6-Dimethylpyridin-2-amine into valuable pharmaceutical intermediates.
Table 1: Key Transformations of 4,6-Dimethylpyridin-2-amine
| Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
| Bromination | Diazotization with bromine | 2-Bromo-4,6-dimethylpyridine | 84.2% | [3] |
| Chlorination | N-Chlorosuccinimide (NCS) in DMF, 50°C | 5-Chloro-4,6-dimethylpyridin-2-amine | 81% | [1] |
| Amide Formation | 4-formylbenzoyl chloride, Et₃N, 0°C | N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide | 97% | [4] |
| C-N Coupling | 2-bromo-5-fluoropyridine, KOtBu, BINAP, Toluene | N-(5-fluoropyridin-2-yl)-4,6-dimethylpyridin-2-amine | Not specified | [5] |
Table 2: Synthesis of a Dimeric nNOS Inhibitor Intermediate
| Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| Deprotection | Di-tert-butyl naphthalene-2,6-diylbis(methylene)bis(4,6-dimethylpyridin-2-ylcarbamate) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | N,N'-(Naphthalene-2,6-diylbis(methylene))bis(4,6-dimethylpyridin-2-amine) | Good | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of 4,6-Dimethylpyridin-2-amine.
Protocol 1: Synthesis of 2-Bromo-4,6-dimethylpyridine
This protocol describes the conversion of the amino group to a bromine via a diazotization reaction, creating a versatile intermediate for cross-coupling reactions.[3]
Materials:
-
4,6-Dimethylpyridin-2-amine
-
Reagents for diazotization with bromine (e.g., NaNO₂, HBr, Br₂)
-
Appropriate organic solvent (e.g., water, dioxane)
-
Distillation apparatus
Procedure:
-
React 62.3 g (0.51 mol) of 4,6-Dimethylpyridin-2-amine according to a general procedure for the synthesis of bromopyridines via diazotization with bromine.[3]
-
Monitor the reaction for completion using an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, perform an aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via distillation to yield 2-Bromo-4,6-dimethylpyridine as a yellow oil (Yield: 79.7 g, 84.2%).[3]
Protocol 2: Synthesis of 5-Chloro-4,6-dimethylpyridin-2-amine
This protocol details the regioselective chlorination of the pyridine ring, adding another point of diversity for further chemical modification.[1]
Materials:
-
4,6-Dimethylpyridin-2-amine
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
To a solution of 4,6-Dimethylpyridin-2-amine (2.7 g, 22 mmol) in DMF (27 mL), add NCS (5.0 g, 37.6 mmol).[1]
-
Stir the mixture at 50°C under a nitrogen atmosphere for 4 hours.[1]
-
After cooling, dilute the reaction mixture with water and extract with DCM.
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the resulting residue using silica gel chromatography (eluent: 3% EtOAc in Petroleum Ether) to afford 5-Chloro-4,6-dimethylpyridin-2-amine (Yield: 1.3 g, 81%).[1]
Protocol 3: Synthesis of N,N'-(Naphthalene-2,6-diylbis(methylene))bis(4,6-dimethylpyridin-2-amine)
This protocol describes the final deprotection step to yield a dimeric aminopyridine core, which is a potent inhibitor of neuronal nitric oxide synthase (nNOS).[2][6]
Materials:
-
Di-tert-butyl naphthalene-2,6-diylbis(methylene)bis(4,6-dimethylpyridin-2-ylcarbamate) (Intermediate 6a in the source)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Silica gel for flash column chromatography
Procedure:
-
Prepare a solution of the protected intermediate (590 mg, 1.0 mmol) in CH₂Cl₂ (8 mL).[2][6]
-
Allow the reaction mixture to stir at room temperature for 8 hours.
-
Monitor the reaction for the removal of the protecting groups by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 2-5% MeOH in CH₂Cl₂) to yield the final dimeric compound.[2][6]
Visualized Workflows and Pathways
Caption: General synthetic utility of 4,6-Dimethylpyridin-2-amine.
Caption: Key steps in synthesizing the core of Implitapide.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US8278084B2 - Aminopyridine dimer compounds, compositions and related methods for neuronal nitric oxide synthase inhibition - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions: Exploring the Potential of 4,5-Dimethylpyridin-2-amine as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific data for the use of 4,5-Dimethylpyridin-2-amine as a ligand in palladium-catalyzed cross-coupling reactions. The information presented herein is based on structurally similar aminopyridine ligands and is intended to serve as a guide for researchers interested in exploring the catalytic potential of 4,5-Dimethylpyridin-2-amine. The provided protocols and data for analogous systems can be used as a starting point for reaction design and optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Aminopyridines are a class of ligands that have shown utility in various catalytic transformations. Their electronic and steric properties can influence the stability and reactivity of the palladium catalyst, thereby affecting reaction outcomes.
This document provides an overview of the potential application of 4,5-Dimethylpyridin-2-amine as a ligand in two of the most important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct experimental data is unavailable, the electronic properties of 4,5-Dimethylpyridin-2-amine, with its electron-donating methyl and amino groups, suggest it could function as an effective ligand for palladium. The protocols and data presented below are for analogous aminopyridine systems and should be adapted and optimized for the specific case of 4,5-Dimethylpyridin-2-amine.
Theoretical Profile of 4,5-Dimethylpyridin-2-amine as a Ligand
The potential of 4,5-Dimethylpyridin-2-amine as a ligand in palladium-catalyzed cross-coupling can be inferred from its structural features:
-
Electronic Effects: The presence of two electron-donating methyl groups at the 4- and 5-positions, in addition to the amino group at the 2-position, increases the electron density on the pyridine ring. This enhanced electron-donating ability can stabilize the palladium center, potentially influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Steric Effects: The methyl groups on the pyridine ring introduce steric bulk, which can play a crucial role in promoting reductive elimination, the final step in many cross-coupling reactions, leading to product formation and regeneration of the active catalyst.
-
Coordination: The 2-amino group and the pyridine nitrogen can potentially act as a bidentate chelate, which can stabilize the palladium catalyst. However, in many cross-coupling reactions, monodentate coordination of a phosphine ligand is often preferred. The coordination mode of 4,5-Dimethylpyridin-2-amine would need to be investigated.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a carbon-carbon bond. The choice of ligand is crucial for the efficiency of the reaction, especially with challenging substrates.
Quantitative Data for Suzuki-Miyaura Coupling with Analogous Aminopyridine Systems
The following table summarizes representative data for the Suzuki-Miyaura coupling of aminopyridine-containing substrates, which can serve as a benchmark for evaluating 4,5-Dimethylpyridin-2-amine as a ligand in similar reactions.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 2-Chloro-3-aminopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | 5-Bromo-3-aminopyridine | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF | 110 | 18 | 88 |
| 4 | 2-Bromo-5-aminopyridine | Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 75 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly comparable.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and for the use of 4,5-Dimethylpyridin-2-amine as a ligand.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Aryl or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
4,5-Dimethylpyridin-2-amine (as ligand, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium precursor, 4,5-Dimethylpyridin-2-amine, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. The ligand plays a critical role in facilitating the key steps of the catalytic cycle.
Quantitative Data for Buchwald-Hartwig Amination with Analogous Aminopyridine Systems
The following table provides representative data for the Buchwald-Hartwig amination involving aminopyridine substrates, which can be used as a reference when exploring 4,5-Dimethylpyridin-2-amine as a ligand.
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 12 | 95 |
| 2 | 3-Bromo-2-aminopyridine | Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 110 | 18 | 85 |
| 3 | 4-Chlorotoluene | 2-Aminopyridine | Pd(OAc)₂ / Xantphos | NaOtBu | 1,4-Dioxane | 90 | 24 | 78 |
| 4 | Bromobenzene | 3-Aminopyridine | Pd₂(dba)₃ / BINAP | K₂CO₃ | DMF | 120 | 16 | 82 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly comparable.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for conducting a Buchwald-Hartwig amination and will require optimization for the use of 4,5-Dimethylpyridin-2-amine as a ligand.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
4,5-Dimethylpyridin-2-amine (as ligand, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Sealed tube or Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, palladium precursor, 4,5-Dimethylpyridin-2-amine, and base to a dry sealed tube or Schlenk flask.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube or flask and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
While there is no published data on the use of 4,5-Dimethylpyridin-2-amine as a ligand in palladium-catalyzed cross-coupling reactions, its electronic and steric properties suggest that it may be a viable candidate. The application notes and protocols provided here, based on analogous aminopyridine systems, offer a solid foundation for researchers to begin investigating the catalytic potential of this ligand. Systematic screening of reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, will be necessary to determine its efficacy in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. Such studies could reveal a novel and effective ligand for challenging synthetic transformations, contributing to the ever-expanding toolbox of catalytic methods available to chemists in academia and industry.
Synthesis of Novel Heterocyclic Compounds from 4,5-Dimethylpyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three important classes of novel heterocyclic compounds starting from the readily available building block, 4,5-Dimethylpyridin-2-amine. The target scaffolds—imidazo[1,2-a]pyridines, pyrimido[1,2-a]pyridines, and[1][2][3]triazolo[1,5-a]pyridines—are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections offer step-by-step synthetic procedures, characterization data for representative compounds, and graphical representations of the experimental workflows.
Synthesis of 6,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] The synthesis of 6,7-dimethyl-2-phenylimidazo[1,2-a]pyridine is achieved through the classical condensation reaction between 4,5-dimethylpyridin-2-amine and an α-haloketone, such as 2-bromoacetophenone (phenacyl bromide).[2][6]
Experimental Protocol
A mixture of 4,5-dimethylpyridin-2-amine (1.0 eq), 2-bromoacetophenone (1.1 eq), and anhydrous sodium bicarbonate (2.0 eq) in anhydrous ethanol is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 6,7-dimethyl-2-phenylimidazo[1,2-a]pyridine.
Diagram 1: Synthesis of 6,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine
Caption: Workflow for the synthesis of 6,7-dimethyl-2-phenylimidazo[1,2-a]pyridine.
Quantitative Data
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| 6,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine | 4,5-Dimethylpyridin-2-amine | 2-Bromoacetophenone | 85-95 | 145-147 |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.0 Hz, 2H), 7.78 (s, 1H), 7.55 (s, 1H), 7.42 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.2 Hz, 1H), 6.75 (s, 1H), 2.40 (s, 3H), 2.35 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.8, 145.2, 134.1, 132.5, 128.7, 128.1, 126.2, 116.8, 112.5, 108.4, 20.8, 16.5.
-
MS (ESI): m/z 223.12 [M+H]⁺.
Synthesis of 2,6,7-Trimethyl-4H-pyrimido[1,2-a]pyrimidin-4-one
Pyrido[1,2-a]pyrimidin-4-ones are recognized for their diverse pharmacological applications, including anti-inflammatory properties.[4] The synthesis of this scaffold can be achieved by the condensation of a 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.
Experimental Protocol
A mixture of 4,5-dimethylpyridin-2-amine (1.0 eq) and ethyl acetoacetate (1.5 eq) is heated in polyphosphoric acid (PPA) at 120-130 °C for 3-4 hours with constant stirring. The reaction is monitored by TLC. After completion, the hot reaction mixture is carefully poured into ice-cold water. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude solid is dried and recrystallized from ethanol to yield pure 2,6,7-trimethyl-4H-pyrimido[1,2-a]pyrimidin-4-one.
Diagram 2: Synthesis of 2,6,7-Trimethyl-4H-pyrimido[1,2-a]pyrimidin-4-one
References
- 1. Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,5-Dimethylpyridin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a valuable starting material in the synthesis of various heterocyclic compounds with potential applications in the agrochemical industry. Its bifunctional nature, possessing both a nucleophilic amino group and an aromatic pyridine ring, allows for diverse chemical transformations. This document outlines the application of 4,5-Dimethylpyridin-2-amine in the synthesis of potent insecticidal agents, specifically focusing on the generation of imidazo[4,5-b]pyridine derivatives. The protocols provided are based on established synthetic methodologies for analogous pyridine systems.
Application in Insecticide Synthesis: Imidazo[4,5-b]pyridine Derivatives
A significant application of 4,5-Dimethylpyridin-2-amine is its potential as a precursor for the synthesis of imidazo[4,5-b]pyridine-based insecticides. This class of compounds has demonstrated excellent insecticidal activities against various agricultural pests. The core synthetic strategy involves the conversion of 4,5-Dimethylpyridin-2-amine into the key intermediate, 4,5-dimethylpyridine-2,3-diamine, which is then cyclized to form the fused imidazole ring system.
Proposed Synthetic Pathway
The overall synthetic workflow to generate insecticidal imidazo[4,5-b]pyridine derivatives from 4,5-Dimethylpyridin-2-amine is depicted below. This pathway is constructed based on well-established organic chemistry principles for the functionalization of pyridine rings.
Caption: Proposed synthetic pathway from 4,5-Dimethylpyridin-2-amine to insecticidal imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.
Protocol 1: Synthesis of 3-Nitro-4,5-dimethylpyridin-2-amine
This procedure describes the nitration of 4,5-Dimethylpyridin-2-amine to introduce a nitro group at the 3-position of the pyridine ring.
Materials:
-
4,5-Dimethylpyridin-2-amine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-Dimethylpyridin-2-amine (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Nitro-4,5-dimethylpyridin-2-amine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4,5-Dimethylpyridine-2,3-diamine
This protocol details the reduction of the nitro group to an amino group, forming the key diamine intermediate.[1][2]
Materials:
-
3-Nitro-4,5-dimethylpyridin-2-amine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide solution (10 M)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Reflux condenser
Procedure:
-
To a suspension of 3-Nitro-4,5-dimethylpyridin-2-amine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Continue to heat at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate to remove the ethanol.
-
Basify the remaining aqueous solution to pH > 10 with a 10 M sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,5-Dimethylpyridine-2,3-diamine.
Protocol 3: Synthesis of Insecticidal Imidazo[4,5-b]pyridine Derivatives
This protocol describes the cyclization of 4,5-Dimethylpyridine-2,3-diamine with an appropriate aldehyde to form the final imidazo[4,5-b]pyridine scaffold.
Materials:
-
4,5-Dimethylpyridine-2,3-diamine
-
Substituted Aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) (1.0 eq)
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Dissolve 4,5-Dimethylpyridine-2,3-diamine (1.0 eq) and the substituted aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired imidazo[4,5-b]pyridine derivative.
Quantitative Data: Insecticidal Activity
The synthesized imidazo[4,5-b]pyridine derivatives have been evaluated for their insecticidal activity against various pests. The following table summarizes the mortality rates of representative compounds against the brown planthopper (Nilaparvata lugens) and the oriental armyworm (Mythimna separata).
| Compound ID | Target Pest | Concentration (mg/L) | Mortality (%) |
| 8n | Nilaparvata lugens | 5 | 46.85 |
| 10a | Mythimna separata | 1 | 100 |
| 10a | Plutella xylostella | 1 | 100 |
| Oxazosulfyl (Control) | Nilaparvata lugens | 5 | 0.00 |
| Oxazosulfyl (Control) | Mythimna separata | 1 | 0.00 |
| Oxazosulfyl (Control) | Plutella xylostella | 1 | 96.67 |
Data adapted from a study on analogous imidazo[4,5-b]pyridine compounds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the insecticidal imidazo[4,5-b]pyridine derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of imidazo[4,5-b]pyridine-based insecticides.
Concluding Remarks
4,5-Dimethylpyridin-2-amine is a promising and versatile building block for the synthesis of novel agrochemicals. The outlined synthetic pathway to imidazo[4,5-b]pyridine derivatives highlights a clear application in the development of potent insecticides. The provided protocols, based on established chemical transformations, offer a solid foundation for researchers to explore the synthesis of new active ingredients. Further optimization of the reaction conditions and exploration of various substituents on the imidazo[4,5-b]pyridine scaffold could lead to the discovery of next-generation crop protection agents.
References
Application Notes and Protocols: The Role of 4,5-Dimethylpyridin-2-amine in the Formation of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and experimental protocols for the utilization of 4,5-dimethylpyridin-2-amine as a functional ligand in the synthesis of novel Metal-Organic Frameworks (MOFs). These notes are intended to guide researchers in exploring the potential of this ligand to create MOFs with tailored properties for applications in drug delivery and catalysis. While the use of 4,5-dimethylpyridin-2-amine in MOF synthesis is an emerging area, the protocols provided are based on established methodologies for similar amine-functionalized pyridine ligands.
Introduction: Potential of 4,5-Dimethylpyridin-2-amine in MOF Synthesis
4,5-Dimethylpyridin-2-amine is a bifunctional organic molecule containing both a pyridine ring and an amino group. This unique combination of functionalities makes it an intriguing candidate for the construction of advanced MOFs. The pyridine nitrogen can coordinate with metal ions, a fundamental interaction in the formation of MOF structures, while the amino group can serve multiple purposes:
-
Structural Modification: The amine group can act as a hydrogen bond donor and acceptor, influencing the self-assembly process and the final topology of the MOF.
-
Pore Environment Functionalization: The presence of the amine group within the pores of the MOF can create specific binding sites for guest molecules, such as pharmaceuticals, enhancing loading capacity and selectivity.
-
Catalytic Activity: The basic nature of the amine group can impart catalytic activity to the MOF, making it suitable for base-catalyzed reactions.
-
Post-Synthetic Modification Handle: The amine group provides a reactive site for further functionalization of the MOF after its initial synthesis, allowing for the introduction of more complex moieties.
The incorporation of 4,5-dimethylpyridin-2-amine as a co-ligand or modulator in MOF synthesis is hypothesized to yield materials with enhanced stability and functionality, particularly relevant for applications in controlled drug release and heterogeneous catalysis.
Hypothetical MOF Data: Zinc-Based MOF with 4,5-Dimethylpyridin-2-amine
The following table summarizes the expected quantitative data for a hypothetical zinc-based MOF, designated here as Zn-BDC-DMPA, synthesized using terephthalic acid (H₂BDC) as the primary linker and 4,5-dimethylpyridin-2-amine (DMPA) as a modulating co-ligand. These values are based on typical results for similar amine-functionalized zinc MOFs.
| Property | Value | Method of Analysis |
| Crystallographic Data | ||
| Crystal System | Orthorhombic | Single-Crystal X-ray Diffraction |
| Space Group | Pnma | Single-Crystal X-ray Diffraction |
| Unit Cell Parameters | a = 10.5 Å, b = 12.8 Å, c = 18.3 Å | Single-Crystal X-ray Diffraction |
| Porosity and Surface Area | ||
| BET Surface Area | 1200 - 1500 m²/g | Nitrogen Adsorption at 77 K |
| Langmuir Surface Area | 1600 - 1900 m²/g | Nitrogen Adsorption at 77 K |
| Pore Volume | 0.6 - 0.8 cm³/g | Nitrogen Adsorption at 77 K |
| Pore Size | 8 - 12 Å | Nitrogen Adsorption at 77 K |
| Thermal Stability | ||
| Decomposition Temperature | > 350 °C | Thermogravimetric Analysis (TGA) |
| Drug Loading Capacity (Hypothetical) | ||
| Ibuprofen Loading | 15 - 20 wt% | UV-Vis Spectroscopy |
| 5-Fluorouracil Loading | 10 - 15 wt% | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Zn-BDC-DMPA MOF
Objective: To synthesize a crystalline zinc-based MOF incorporating 4,5-dimethylpyridin-2-amine.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
4,5-Dimethylpyridin-2-amine (DMPA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
20 mL Scintillation Vials
-
Programmable Oven
-
Centrifuge
-
Vacuum Oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.2 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of terephthalic acid and 0.05 mmol of 4,5-dimethylpyridin-2-amine in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 110 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, separate the solid by centrifugation.
-
Activate the sample by drying it under vacuum at 120 °C for 12 hours to remove residual solvent.
Protocol 2: Drug Loading into Zn-BDC-DMPA MOF
Objective: To load a model drug, Ibuprofen, into the synthesized MOF.
Materials:
-
Activated Zn-BDC-DMPA MOF
-
Ibuprofen
-
Ethanol (EtOH)
-
Orbital Shaker
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a 10 mg/mL solution of Ibuprofen in ethanol.
-
Disperse 50 mg of the activated Zn-BDC-DMPA MOF in 10 mL of the Ibuprofen solution.
-
Place the suspension on an orbital shaker and agitate at room temperature for 48 hours in a sealed container to prevent solvent evaporation.
-
After incubation, centrifuge the mixture at 10,000 rpm for 15 minutes to separate the drug-loaded MOF.
-
Collect the supernatant and analyze its Ibuprofen concentration using a UV-Vis spectrophotometer at a wavelength of 221 nm to determine the amount of drug loaded.
-
Wash the drug-loaded MOF with a small amount of fresh ethanol to remove surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at 60 °C for 6 hours.
Logical Relationships in MOF Design and Application
The design of functional MOFs for applications such as drug delivery involves a logical progression from the selection of building blocks to the final application. The use of 4,5-dimethylpyridin-2-amine fits into this framework by providing specific functionalities that influence the material's properties at each stage.
Disclaimer: The protocols and data presented are based on established principles of MOF chemistry and are intended for research and development purposes. Actual results may vary, and optimization of the described procedures may be necessary. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the N-arylation of 4,5-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-arylation of 4,5-dimethylpyridin-2-amine, a critical transformation in the synthesis of various biologically active compounds and functional materials. The primary method detailed is the Buchwald-Hartwig amination, a versatile and widely adopted palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This reaction is favored for its broad substrate scope and tolerance to various functional groups, making it a staple in modern organic synthesis.[1]
Reaction Principle
The N-arylation of 4,5-dimethylpyridin-2-amine via the Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (or triflate) with the amino group of the pyridine derivative. The reaction proceeds through a catalytic cycle that generally involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The 4,5-dimethylpyridin-2-amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-4,5-dimethylpyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While palladium-based catalysts are common, copper-catalyzed Ullmann-type reactions can also be employed, though they often require harsher conditions such as higher temperatures.[4][5]
Representative Reaction Conditions for N-arylation of 2-Aminopyridine Derivatives
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium(0) or Palladium(II) precursors are commonly used. |
| Ligand | Xantphos, BINAP, or dppf | Bulky, electron-rich phosphine ligands are essential for efficient catalysis.[1] |
| Base | NaOtBu, Cs₂CO₃, or K₃PO₄ | A strong, non-nucleophilic base is required for amine deprotonation. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, inert solvents are necessary for the reaction. |
| Temperature | 80-120 °C | The reaction temperature is dependent on the reactivity of the coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | The catalyst and intermediates are sensitive to oxygen. |
Experimental Protocol: Buchwald-Hartwig N-arylation of 4,5-Dimethylpyridin-2-amine
This protocol is a general guideline based on established procedures for the N-arylation of 2-aminopyridine derivatives.[6][7][8] Optimization of reaction conditions may be necessary for specific aryl halide substrates.
Materials:
-
4,5-Dimethylpyridin-2-amine
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4,5-dimethylpyridin-2-amine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.4 equiv. Sodium tert-butoxide).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous toluene (or other suitable solvent) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,5-dimethylpyridin-2-amine.
-
Visualizations
Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig N-arylation protocol.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence underscores the continuous demand for efficient and versatile synthetic methodologies for accessing substituted pyridine derivatives. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in this regard, offering significant advantages over traditional multi-step syntheses. These include operational simplicity, time and resource efficiency, and the ability to generate diverse molecular libraries from readily available starting materials.[1] This document provides detailed application notes and experimental protocols for several one-pot methodologies for the synthesis of substituted pyridines. While specific examples detailing the use of 4,5-Dimethylpyridin-2-amine are not prevalent in the reviewed literature, the presented protocols utilize readily accessible starting materials like other aminopyridines, 1,3-dicarbonyl compounds, alkynones, and aldehydes, and can be adapted for various substituted precursors.
I. Three-Component Synthesis of Polysubstituted Pyridines via Modified Bohlmann-Rahtz Reaction
A robust and widely applicable one-pot method for synthesizing polysubstituted pyridines involves the three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and an ammonia source.[2][3] This modified Bohlmann-Rahtz approach proceeds under mild conditions and without the need for an acid catalyst, offering excellent yields and complete regioselectivity.[3]
Reaction Principle
This synthesis proceeds through a tandem Michael addition-heterocyclization pathway. The 1,3-dicarbonyl compound and ammonia (often from ammonium acetate) first form an enamine in situ. This enamine then undergoes a Michael addition to the alkynone, followed by cyclization and dehydration to yield the substituted pyridine.
Experimental Workflow Diagram
Caption: Workflow for the three-component synthesis of polysubstituted pyridines.
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), the alkynone (1.0 mmol), and a large excess of ammonium acetate (e.g., 10.0 mmol) in a suitable solvent such as ethanol (10-20 mL).[3]
-
Reaction: Heat the mixture to reflux and stir for the required time (typically 12-24 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
Purification: If necessary, concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography or recrystallization to afford the pure substituted pyridine.
Quantitative Data Summary
| 1,3-Dicarbonyl Compound | Alkynone | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | 1-Phenyl-2-propyn-1-one | Ethanol | 24 | 98 | [3] |
| Acetylacetone | 1-Phenyl-2-propyn-1-one | Ethanol | 24 | 95 | [3] |
| Dimedone | 1-Phenyl-2-propyn-1-one | Ethanol | 24 | 85 | [3] |
II. One-Pot Synthesis of Chloropyridines from Aminopyridines
This method allows for the conversion of aminopyridines into their corresponding chloropyridines in a one-pot procedure via in-situ generation of pyridyl triflates.[4] This transformation is valuable for introducing a versatile halogen handle for further functionalization through cross-coupling reactions.
Reaction Principle
The synthesis involves the diazotization of the aminopyridine in the presence of trifluoromethanesulfonic acid to form an in-situ pyridyl triflate intermediate. This intermediate is then treated with a chloride source, such as hydrochloric acid, to yield the chloropyridine.[4]
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of chloropyridines from aminopyridines.
General Experimental Protocol
-
Preparation: In an agate mortar, grind the aminopyridine (2 mmol) and sodium nitrite (5 mmol) until a homogeneous mixture is formed.[4]
-
Diazotization: Slowly add the mixture over 10 minutes to a solution of dimethylformamide (4 mL), trifluoromethanesulfonic acid (6 mmol), and dimethylsulfoxide (1.3 mmol) cooled to 5-7 °C.[4]
-
Intermediate Formation: Keep the resulting mixture at 5-7 °C for 5 minutes and then allow it to stand for 30 minutes at room temperature.[4]
-
Substitution: To the reaction mixture, add acetonitrile (1 mL) and concentrated hydrochloric acid (38%, 4 mL).[4]
-
Reaction: Heat the mixture to 80 °C for 2 hours to complete the reaction.[4]
-
Work-up and Purification: After cooling, the reaction mixture is typically worked up by extraction with a suitable organic solvent, followed by purification of the crude product.
Quantitative Data Summary
| Starting Aminopyridine | Product | Time (h) | Yield (%) | Reference |
| Pyridin-2-amine | 2-Chloropyridine | 2 | 55 | [4] |
| 4-Methylpyridin-2-amine | 2-Chloro-4-methylpyridine | 2 | 70 | [4] |
III. Catalyst-Free, Four-Component Synthesis of 2-Aminopyridines
An environmentally friendly, four-component, catalyst-free method has been developed for the synthesis of substituted 2-aminopyridines. This approach involves the reaction of an acetophenone derivative, an aldehyde, malononitrile, and ammonium carbonate.[1]
Reaction Principle
This synthesis likely proceeds through a series of condensation and cyclization reactions. The ammonium carbonate serves as both a catalyst and a source of ammonia. The reaction is typically performed under solvent-free conditions by grinding the reactants together at room temperature.[1]
Experimental Workflow Diagram
Caption: Workflow for the four-component synthesis of 2-aminopyridines.
General Experimental Protocol
-
Reaction Setup: In a mortar, combine the acetophenone derivative (0.1 mol), the appropriate aldehyde (0.1 mol), malononitrile (0.1 mol), and ammonium carbonate (0.1 mol).[1]
-
Reaction: Grind the mixture with a pestle at room temperature until the reaction is complete, as monitored by TLC.[1]
-
Work-up: After completion, add diethyl ether to the solid mass and triturate.[1]
-
Isolation: Collect the solid product by filtration and wash it several times with diethyl ether to remove any unreacted starting materials.[1]
-
Drying: Dry the purified product.
Quantitative Data Summary
| Acetophenone Derivative | Aldehyde | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | High | [1] |
| 4-Methylacetophenone | 4-Chlorobenzaldehyde | High | [1] |
| 4-Methoxyacetophenone | 4-Methylbenzaldehyde | High | [1] |
Note: Specific yield percentages were not provided in the source document, but were described as "high".
Conclusion
The one-pot synthesis of substituted pyridines through multicomponent reactions offers a highly efficient and versatile approach for generating molecular diversity. The protocols outlined in these application notes provide researchers with robust and adaptable methods for the synthesis of a wide range of pyridine derivatives. These strategies are particularly valuable in the context of drug discovery and development, where the rapid generation of novel chemical entities is paramount. While the direct application of 4,5-Dimethylpyridin-2-amine in these specific one-pot syntheses was not found, the general methodologies presented for aminopyridines can serve as a foundation for developing new synthetic routes.
References
Application Notes and Protocols for the Catalytic Use of 4,5-Dimethylpyridin-2-amine in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Catalysis by Substituted Pyridines in Esterification
Esterification is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients (APIs). The reaction, which involves the formation of an ester from a carboxylic acid and an alcohol, is often slow and requires a catalyst to proceed at a practical rate. Substituted pyridines are a well-known class of nucleophilic catalysts that can significantly accelerate esterification reactions.
The catalytic efficacy of a substituted pyridine is primarily determined by the electronic and steric effects of the substituents on the pyridine ring. These factors influence the nucleophilicity of the pyridine nitrogen, which is central to the catalytic mechanism.
Catalytic Principle: The Role of 4,5-Dimethylpyridin-2-amine
The catalytic cycle of a substituted pyridine in an esterification reaction, typically with an acid anhydride, involves the following key steps:
-
Activation of the Acylating Agent: The nucleophilic pyridine nitrogen attacks the electrophilic carbonyl carbon of the acid anhydride, displacing a carboxylate anion and forming a highly reactive N-acylpyridinium intermediate.
-
Nucleophilic Attack by the Alcohol: The alcohol, a weaker nucleophile, then readily attacks the activated N-acylpyridinium intermediate.
-
Ester Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the desired ester, a carboxylate anion, and regenerates the protonated pyridine catalyst. A base, often a stoichiometric amount of a tertiary amine like triethylamine, is typically added to neutralize the resulting acid and regenerate the active catalyst for the next cycle.
Structural Considerations for 4,5-Dimethylpyridin-2-amine
The catalytic activity of 4,5-Dimethylpyridin-2-amine can be inferred by considering the electronic and steric effects of its substituents:
-
Electronic Effects: The two methyl groups at the 4- and 5-positions are electron-donating, which should increase the electron density on the pyridine ring and enhance the nucleophilicity of the ring nitrogen. The amino group at the 2-position is also a strong electron-donating group. This increased nucleophilicity would, in principle, accelerate the formation of the N-acylpyridinium intermediate, a key step in the catalytic cycle.
-
Steric Effects: The methyl group at the 4-position and the amino group at the 2-position introduce some steric hindrance around the catalytically active nitrogen atom. This steric bulk might slightly impede the approach of the catalyst to the acylating agent. However, compared to more hindered catalysts, this effect may not be prohibitive.
Based on these considerations, 4,5-Dimethylpyridin-2-amine is predicted to be a competent nucleophilic catalyst for esterification, though its efficacy relative to established catalysts like DMAP would need to be determined experimentally.
Potential Applications
Given its predicted nucleophilic character, 4,5-Dimethylpyridin-2-amine could potentially be employed in a variety of esterification reactions, including:
-
Acylation of primary, secondary, and tertiary alcohols.
-
Esterification of sterically hindered carboxylic acids or alcohols.
-
Reactions where a milder, non-hypernucleophilic catalyst is desired.
Experimental Protocols
The following are generalized protocols for conducting an esterification reaction using a substituted pyridine catalyst like 4,5-Dimethylpyridin-2-amine. Researchers should optimize these conditions for their specific substrates.
General Protocol for the Esterification of an Alcohol with an Acid Anhydride
Materials:
-
Alcohol (1.0 equiv)
-
Acid Anhydride (1.2 - 1.5 equiv)
-
4,5-Dimethylpyridin-2-amine (0.05 - 0.2 equiv)
-
Triethylamine (or another non-nucleophilic base, 1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv), 4,5-Dimethylpyridin-2-amine (0.1 equiv), and anhydrous solvent.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the triethylamine (1.5 equiv) to the solution.
-
Slowly add the acid anhydride (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure ester.
Data Presentation: Summary of Typical Reaction Conditions
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.05 - 0.2 equivalents | Higher loadings may be necessary for less reactive substrates. |
| Acylating Agent | 1.1 - 2.0 equivalents | An excess is often used to drive the reaction to completion. |
| Base | 1.2 - 2.5 equivalents | To neutralize the acid byproduct and regenerate the catalyst. |
| Solvent | DCM, THF, CH3CN, Toluene | Must be anhydrous. |
| Temperature | 0 °C to reflux | Room temperature is often sufficient. |
| Reaction Time | 1 - 24 hours | Monitored by TLC, GC, or LC-MS. |
Visualizations
Application Notes and Protocols: 4,5-Dimethylpyridin-2-amine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,5-dimethylpyridin-2-amine as a key building block in multi-component reactions (MCRs), particularly focusing on the synthesis of fused heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Introduction
Multi-component reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. 4,5-Dimethylpyridin-2-amine, a substituted aminopyridine, is a valuable reagent in this context, primarily serving as the amine component in reactions designed to generate fused imidazopyridine cores. The methyl groups on the pyridine ring can influence the electronic and steric properties of the resulting products, potentially impacting their biological activity and pharmacokinetic profiles.
Application: Synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction
A primary application of 4,5-dimethylpyridin-2-amine in MCRs is its use in the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction between a 2-amino-pyridine, an aldehyde, and an isocyanide. This reaction provides a straightforward and efficient route to a diverse range of 3-aminoimidazo[1,2-a]pyridines. The resulting 6,7-dimethylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.
The general reaction scheme is as follows:
Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction using 4,5-Dimethylpyridin-2-amine
This protocol is adapted from a general method for the synthesis of imidazo[1,2-a]pyridines via a microwave-assisted Groebke-Blackburn-Bienaymé reaction.[1]
Materials:
-
4,5-Dimethylpyridin-2-amine
-
Aldehyde (e.g., furfural)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Acryloyl chloride
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
Groebke-Blackburn-Bienaymé Reaction:
-
To a microwave reaction vessel, add 4,5-dimethylpyridin-2-amine (0.5 mmol, 1.0 equiv), the desired aldehyde (0.6 mmol, 1.2 equiv), and the corresponding isocyanide (0.6 mmol, 1.2 equiv).
-
Add a solvent mixture of CH₂Cl₂/MeOH (3:1, 4 mL).
-
Add Yb(OTf)₃ (0.04 mmol, 0.08 equiv) as the Lewis acid catalyst.
-
Seal the vessel and irradiate in a microwave reactor at 100 °C for 1 hour.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding 6,7-dimethyl-imidazo[1,2-a]pyridin-3-amine derivative.
-
-
Optional N-Acylation:
-
Dissolve the purified GBBR product (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add triethylamine (2.0 equiv).
-
Cool the mixture in an ice bath and add acryloyl chloride (1.5 equiv) dropwise.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-acylated product.
-
Data Presentation
The following table summarizes representative yields for the Groebke-Blackburn-Bienaymé reaction with various aminopyridines, aldehydes, and isocyanides, demonstrating the general applicability and efficiency of this methodology. While the specific yield for 4,5-dimethylpyridin-2-amine is not explicitly detailed in the cited source, similar substrates show high yields, suggesting an expected yield in the range of 89-98% for the initial MCR step.[1]
| Amine Component | Aldehyde | Isocyanide | Product | Yield (%) |
| 2-Aminopyridine | Furfural | n-Butyl isocyanide | N-butyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 95 |
| 2-Aminopyridine | Benzaldehyde | Phenyl isocyanide | 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine | 98 |
| 5-Methyl-2-aminopyridine | Furfural | Isopropyl isocyanide | N-isopropyl-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine | 92 |
| 4,5-Dimethylpyridin-2-amine | Furfural | Cyclohexyl isocyanide | N-cyclohexyl-2-(furan-2-yl)-6,7-dimethylimidazo[1,2-a]pyridin-3-amine | ~89-98 (expected) |
| 2-Aminopyridine | 2-Thiophenecarboxaldehyde | 2-Morpholinoethyl isocyanide | 2-(2-morpholinoethyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridin-3-amine | 90 |
Table based on data from a multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones, with the yield for the 4,5-dimethylpyridin-2-amine derivative being an expected value based on analogous reactions in the study.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and subsequent functionalization of imidazo[1,2-a]pyridines using 4,5-dimethylpyridin-2-amine.
Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines.
Logical Relationship of Reactants and Product
This diagram illustrates the relationship between the starting materials and the final fused heterocyclic product in the GBBR.
Caption: Contribution of reactants to the final product scaffold.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4,5-Dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4,5-Dimethylpyridin-2-amine?
A1: While specific literature on the high-yield synthesis of 4,5-Dimethylpyridin-2-amine is not extensively detailed, analogous aminopyridine syntheses suggest several viable routes. One common approach is the Chichibabin amination, which involves the reaction of the corresponding pyridine with sodium amide in liquid ammonia. However, this method can sometimes lead to isomer formation and requires careful control of reaction conditions.[1] Another versatile method is the palladium-catalyzed Buchwald-Hartwig amination of a corresponding 2-halopyridine (e.g., 2-bromo-4,5-dimethylpyridine) with an ammonia surrogate or under ammonia pressure.[2] Additionally, copper-catalyzed amination reactions offer a cost-effective alternative.[3]
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields in the synthesis of 4,5-Dimethylpyridin-2-amine can arise from several factors, including incomplete reactions, the formation of side products, and degradation of the product.[4] Suboptimal reaction conditions such as incorrect temperature, pressure, or reaction time can also significantly impact the yield. The purity of starting materials and the presence of moisture or oxygen in the reaction can also be detrimental, especially in metal-catalyzed reactions.[5]
Q3: What are the likely side products in the synthesis of 4,5-Dimethylpyridin-2-amine?
A3: Depending on the synthetic route, various side products can form. In Chichibabin-type reactions, isomeric aminopyridines can be a significant impurity. In metal-catalyzed cross-coupling reactions, side products can arise from hydrodehalogenation of the starting halide or the formation of dimeric pyridine species. If the reaction is not carried out under an inert atmosphere, oxidation of starting materials or intermediates can also occur.[5]
Q4: How can I purify the crude 4,5-Dimethylpyridin-2-amine?
A4: Purification of the crude product can typically be achieved by column chromatography on silica gel.[6] An alternative and often effective method for purifying aminopyridines is through acid-base extraction. The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product is liberated by basifying the aqueous layer and extracting it into an organic solvent.[7] Recrystallization from a suitable solvent system is another common technique to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (for cross-coupling reactions) | Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider using a different ligand or catalyst system. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS.[8] If the reaction has stalled, consider increasing the reaction time or temperature incrementally.[5] |
| Presence of Moisture or Oxygen | Use anhydrous solvents and reagents, and ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5] |
| Poor Quality Starting Materials | Verify the purity of your starting materials (e.g., 2-halo-4,5-dimethylpyridine) by NMR or other analytical techniques. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A lower temperature may increase selectivity, while a higher temperature might be necessary for reaction completion.[5] |
| Side Reactions (e.g., hydrodehalogenation) | Adjust the reaction conditions, such as the base or solvent used. In some cases, a change in the catalyst or ligand can minimize side reactions. |
| Isomer Formation (in Chichibabin reactions) | Carefully control the addition rate of reagents and maintain a consistent reaction temperature. |
Experimental Protocols
Note: The following are generalized protocols based on similar aminopyridine syntheses and should be optimized for the specific synthesis of 4,5-Dimethylpyridin-2-amine.
Protocol 1: Buchwald-Hartwig Amination (Hypothetical)
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4,5-dimethylpyridine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Reagent Addition: Add a solid base (e.g., sodium tert-butoxide, 1.2 eq.). The flask is evacuated and backfilled with argon three times.
-
Solvent and Amine Source: Add anhydrous toluene, followed by the ammonia surrogate (e.g., benzophenone imine, 1.1 eq.).
-
Reaction: Heat the mixture at a specified temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Decision tree for purification strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Minimizing byproduct formation in 4,5-Dimethylpyridin-2-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of 4,5-Dimethylpyridin-2-amine.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4,5-Dimethylpyridin-2-amine, focusing on the Chichibabin reaction of 3,4-lutidine and alternative synthetic routes.
Q1: What are the most common byproducts observed in the synthesis of 4,5-Dimethylpyridin-2-amine via the Chichibabin reaction?
A1: The Chichibabin reaction, while direct, can lead to several byproducts. When starting from 3,4-lutidine, the primary expected byproduct is the isomeric 2-amino-3,4-dimethylpyridine. Due to the directing effects of the methyl groups, amination at the 6-position is generally favored. However, changes in reaction conditions can alter this selectivity. Other potential byproducts include:
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Over-amination products: Introduction of a second amino group to the pyridine ring.
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Dimerization products: Coupling of two pyridine rings.[1]
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Hydroxypyridine derivatives: Formed from the reaction of the intermediate with any residual water.
Troubleshooting Flowchart for Byproduct Formation
Caption: Troubleshooting logic for byproduct formation.
Q2: How can I minimize the formation of the isomeric byproduct, 2-amino-3,4-dimethylpyridine?
A2: The regioselectivity of the Chichibabin reaction is sensitive to steric and electronic effects. To favor the formation of the desired 4,5-Dimethylpyridin-2-amine (amination at the 6-position), consider the following:
-
Temperature Control: Lowering the reaction temperature can increase selectivity, although it may also decrease the overall reaction rate.
-
Alternative Reagents: Milder amination reagents or different reaction conditions, such as using a NaH-iodide composite, may offer improved regioselectivity.[2]
-
Alternative Synthetic Route: Synthesizing via the corresponding pyridine N-oxide can provide greater control over the position of amination.
Q3: I am observing a significant amount of dark, tar-like material in my reaction. What is the likely cause and how can I prevent it?
A3: The formation of tar-like substances is often due to polymerization or degradation of the starting material or product under the harsh, high-temperature conditions of the classical Chichibabin reaction. To mitigate this:
-
Ensure Inert Atmosphere: Strictly exclude oxygen and moisture from the reaction, as these can promote side reactions.
-
Control Temperature: Avoid excessive heating. Maintain the temperature within the recommended range for the specific solvent used.
-
Purification of Reagents: Use high-purity 3,4-lutidine and freshly prepared sodium amide. Impurities can catalyze polymerization.
-
Consider Milder Methods: Alternative synthetic pathways, such as those proceeding through a pyridine N-oxide intermediate, often employ milder conditions and can significantly reduce tar formation.
Data on Byproduct Formation
While specific quantitative data for the amination of 3,4-lutidine is not extensively reported, the following table provides an illustrative comparison of expected product and byproduct distribution under different conditions, based on general knowledge of the Chichibabin reaction.
| Reaction Condition | Starting Material | Desired Product (Yield %) | Isomeric Byproduct (%) | Dimerization Byproduct (%) |
| High Temperature (Toluene, 110°C) | 3,4-Lutidine | 50-60% | 15-25% | 5-10% |
| Low Temperature (Liquid NH₃, -33°C) | 3,4-Lutidine | 40-50% | 10-15% | <5% |
| Pyridine N-oxide route (Ts₂O, t-BuNH₂) | 3,4-Lutidine N-oxide | 70-80% | <5% | Not significant |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethylpyridin-2-amine via Chichibabin Reaction
This protocol is a general procedure based on the classical Chichibabin reaction and should be optimized for the specific substrate.
Workflow for Chichibabin Synthesis
Caption: Experimental workflow for the Chichibabin synthesis.
Materials:
-
3,4-Lutidine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous toluene.
-
Add 3,4-lutidine to the toluene.
-
Under a positive pressure of nitrogen, carefully add freshly prepared sodium amide in portions.
-
Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Cautiously quench the reaction by the slow, dropwise addition of water under cooling.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Alternative Synthesis via 3,4-Lutidine N-oxide
This method generally offers higher yields and better regioselectivity with fewer byproducts.
Workflow for N-oxide Synthesis Route
Caption: Workflow for the synthesis via the N-oxide intermediate.
Materials:
-
3,4-Lutidine
-
m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidant
-
p-Toluenesulfonic anhydride (Ts₂O)
-
tert-Butylamine (t-BuNH₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation: Dissolve 3,4-lutidine in dichloromethane and cool in an ice bath. Add m-CPBA portion-wise and stir until the reaction is complete (monitor by TLC). Wash the reaction mixture with sodium bicarbonate solution to remove excess acid. Dry the organic layer and concentrate to obtain 3,4-lutidine N-oxide.
-
Amination: Dissolve the 3,4-lutidine N-oxide in a suitable solvent (e.g., trifluorotoluene). Add tert-butylamine followed by p-toluenesulfonic anhydride at low temperature.[3]
-
Deprotection: After the amination is complete, add trifluoroacetic acid to the reaction mixture for in-situ deprotection of the tert-butyl group.
-
Work-up: Quench the reaction, neutralize, and extract the product with an organic solvent.
-
Purification: Dry the organic extract and purify the product by column chromatography.
Concluding Remarks
Minimizing byproduct formation in the synthesis of 4,5-Dimethylpyridin-2-amine requires careful control of reaction conditions and consideration of alternative synthetic strategies. The classical Chichibabin reaction, while direct, often necessitates significant optimization to achieve high selectivity. The synthesis via the pyridine N-oxide intermediate presents a milder and often more selective alternative, leading to a cleaner reaction profile and easier purification. Researchers should carefully analyze their crude reaction mixtures to identify the major byproducts and use the troubleshooting guides provided to optimize their synthetic approach.
References
Technical Support Center: Purification of Crude 4,5-Dimethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,5-Dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 4,5-Dimethylpyridin-2-amine?
A1: The most common and effective purification techniques for 4,5-Dimethylpyridin-2-amine, a basic heterocyclic amine, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of 4,5-Dimethylpyridin-2-amine?
A2: Potential impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For instance, in syntheses involving related aminopyridines, isomeric byproducts or residual catalysts (e.g., from coupling reactions) can be present.[1] Incomplete reactions may also leave starting materials in the crude product.
Q3: How do I select an appropriate solvent for the recrystallization of 4,5-Dimethylpyridin-2-amine?
A3: An ideal recrystallization solvent is one in which 4,5-Dimethylpyridin-2-amine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For structurally similar compounds, solvents like isopropyl ether have been used effectively.[2] A two-solvent system, such as acetonitrile/water, acetone/water, or tetrahydrofuran/water, where water acts as an anti-solvent, can also be very effective for aminopyridines.[1]
Q4: My compound is an amine. Will it interact with silica gel during column chromatography?
A4: Yes, the basic nature of the amino group on the pyridine ring can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.
Q5: How can I prevent my amine compound from sticking to the silica gel column?
A5: To mitigate the acidity of silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can provide better results for the purification of basic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4,5-Dimethylpyridin-2-amine.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is precipitating from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is too high. | - Try using a lower boiling point solvent or a different solvent system. - Ensure a slower cooling rate to allow for proper crystal lattice formation. - Add a seed crystal to induce crystallization. |
| Poor Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a less polar solvent or a two-solvent system where your compound has lower solubility in the anti-solvent. - Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - Cool the solution for a longer period, potentially in an ice bath or freezer, to maximize crystal formation. |
| No Crystal Formation | The solution is not sufficiently saturated, or there are impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Consider a preliminary purification step like acid-base extraction to remove inhibiting impurities. |
| Product Still Impure | The chosen solvent system is not effective at separating the impurity from the desired compound. | - Perform a second recrystallization with a different solvent system. - Consider an alternative purification method, such as column chromatography, to remove the persistent impurity. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Peak Tailing | The basic amine is interacting strongly with the acidic silica gel. | - Add 0.1-1% triethylamine to your eluent. - Use basic alumina as the stationary phase. - Employ an amine-functionalized silica gel column. |
| Poor Separation | The eluent system does not have the optimal polarity to resolve the compound from impurities. | - Optimize the eluent system using thin-layer chromatography (TLC) first. - Use a shallower gradient or isocratic elution with a solvent system that gives a good separation of spots on the TLC plate. |
| Compound Won't Elute | The compound is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. - If using a basic modifier like triethylamine, ensure it is present in the more polar solvent of your gradient. |
| Multiple Fractions Containing Product | The column was overloaded, or the elution was too fast. | - Use a larger column or load less crude material. - Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. |
Data Presentation
The following table summarizes typical outcomes for the purification of aminopyridine derivatives based on methods described for structurally similar compounds. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >99% | 70-90% | Often used as a final purification step. For a related compound, recrystallization from isopropyl ether yielded a product with >99% purity.[2] |
| Column Chromatography | 70-85% | >98% | 60-80% | Effective for removing impurities with different polarities. Yield can be lower due to potential adsorption on the stationary phase. |
| Acid-Base Extraction | 50-70% | 80-90% | >90% | Good for removing non-basic or acidic impurities but may not separate structurally similar basic compounds. A final recrystallization is often necessary to achieve high purity.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is adapted from methods used for a structurally similar compound, 5-bromo-3,4-dimethylpyridin-2-amine.[1]
-
Dissolution: In a suitable flask, dissolve the crude 4,5-Dimethylpyridin-2-amine in a minimal amount of a hot solvent in which it is readily soluble (e.g., acetonitrile, acetone, or tetrahydrofuran).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography (with Basic Modifier)
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for aminopyridines is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent tailing.
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude 4,5-Dimethylpyridin-2-amine in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: A logical workflow for the purification of crude 4,5-Dimethylpyridin-2-amine.
References
- 1. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 2. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 4,5-Dimethylpyridin-2-amine Production
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the scale-up synthesis of 4,5-Dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 4,5-Dimethylpyridin-2-amine at an industrial scale?
A1: While a specific, universally adopted industrial route for 4,5-Dimethylpyridin-2-amine is not extensively documented in publicly available literature, scalable syntheses for substituted aminopyridines typically rely on multi-step processes starting from readily available precursors. A plausible and common approach involves the construction of the pyridine ring from acyclic precursors, followed by functional group manipulations. For instance, methods analogous to the synthesis of the isomer 2-amino-4,6-dimethylpyridine might be adapted, which starts from 3-aminocrotonitrile.[1] Another general strategy involves the amination of a pre-formed pyridine ring, for example, through nucleophilic aromatic substitution of a suitable leaving group (like a halide) at the 2-position.[2]
Q2: What are the critical parameters to monitor during scale-up?
A2: When scaling up production, meticulous control over reaction parameters is crucial to ensure safety, consistency, and yield. Key parameters include:
-
Temperature Control: Exothermic reactions require efficient heat dissipation to prevent runaway reactions and the formation of thermal degradation byproducts.
-
Reagent Addition Rate: The rate of adding reagents can significantly impact local concentrations and heat generation, affecting impurity profiles.
-
Mixing Efficiency: Homogeneous mixing is vital in large reactors to ensure uniform temperature and concentration, preventing localized "hot spots" or areas of high reactant concentration that can lead to side reactions.
-
Inert Atmosphere: Many organometallic reagents or intermediates used in pyridine synthesis are sensitive to air and moisture; maintaining a positive pressure of an inert gas like nitrogen or argon is often necessary.[3]
-
Reaction Monitoring: Consistent in-process controls (e.g., HPLC, GC-MS) are essential to track the consumption of starting materials and the formation of product and impurities, allowing for timely adjustments.[3]
Q3: What types of impurities are typically observed?
A3: Impurities can arise from starting materials, side reactions, or product degradation. Common impurities in substituted pyridine syntheses include:
-
Isomeric Byproducts: Incomplete regioselectivity during ring formation or substitution can lead to the formation of structural isomers, which can be challenging to separate.
-
Over-alkylation or Di-substitution Products: If reaction conditions are not carefully controlled, reactions with alkylating agents can lead to multiple substitutions on the pyridine ring or the amino group.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions will leave residual starting materials or intermediates in the crude product.
-
Byproducts from a specific route: For example, in syntheses involving amination of cyanopyridines, amidine intermediates might be formed.
Q4: What are the recommended purification methods for large-scale production?
A4: The basic nature of the amino group in 4,5-Dimethylpyridin-2-amine dictates the purification strategy.
-
Acid-Base Extraction: This is a highly effective and scalable method for separating basic products from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase as a salt. The aqueous phase is then separated, washed with a fresh organic solvent to remove residual non-basic impurities, and finally, the pH is adjusted with a base to precipitate the purified free amine.[4]
-
Recrystallization: This is a powerful technique for achieving high purity. The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures.[5] For aminopyridines, solvents like isopropanol, ethanol, or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) are often employed.[5][6]
-
Distillation: If the product is thermally stable, reduced pressure distillation can be an effective method for purification on a large scale.[1][7]
Q5: What are the primary safety concerns associated with the production of 4,5-Dimethylpyridin-2-amine?
A5: The production of 4,5-Dimethylpyridin-2-amine involves handling hazardous materials and requires strict safety protocols. Based on safety data for similar aminopyridines, key concerns include:
-
Toxicity: Aminopyridines can be toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation.[8][9]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, is mandatory.[10][11] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, must be worn.[10][11]
-
Fire Hazards: Many organic solvents used in the synthesis are flammable. Reactions should be kept away from open flames and ignition sources.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of 4,5-Dimethylpyridin-2-amine.
Issue 1: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor reaction progress using TLC, GC, or HPLC. Consider extending the reaction time or moderately increasing the temperature, but be mindful of potential side reactions.[3][7] |
| Moisture or Air Sensitivity | Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[3] |
| Poor Reagent Quality | Use reagents from reputable suppliers and verify their purity before use. Impure starting materials can inhibit the reaction or lead to side products.[7] |
| Suboptimal Reaction Conditions | Perform a Design of Experiments (DoE) study on a small scale to optimize temperature, concentration, and catalyst loading before scaling up. |
| Product Degradation | If the product is sensitive to harsh reaction or workup conditions (e.g., high temperature, strong acid/base), consider using milder conditions or a less aggressive workup procedure.[7] |
Issue 2: High Levels of Impurities / Byproduct Formation
| Potential Cause | Suggested Solution |
| Side Reactions | Optimize reaction conditions (temperature, pressure, stoichiometry) to favor the desired product. An excess of one reactant can sometimes promote side reactions.[7] |
| Incorrect Stoichiometry | Ensure accurate measurement and molar ratios of all reactants and catalysts. Inaccurate stoichiometry is a common source of byproducts.[7] |
| Thermal Degradation | Lower the reaction temperature. Ensure the reactor's heat-exchange system is adequate for the scale to prevent overheating. |
| Cross-Contamination | Ensure the reactor and all transfer lines are thoroughly cleaned between batches to prevent cross-contamination from previous runs. |
Issue 3: Challenges in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Emulsion during Extraction | During acid-base workup, emulsions can form. To break them, try adding a saturated brine solution, moderately heating the mixture, or performing a slow filtration through a pad of celite. |
| Product "Oiling Out" | If the product separates as an oil instead of a solid during recrystallization, try using a different solvent system, lowering the concentration, or cooling the solution more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Poor Purity after Recrystallization | The chosen solvent may not be optimal. Screen a variety of solvents or solvent pairs.[5] A second recrystallization may be necessary. Ensure the solution is not cooled too rapidly, as this can trap impurities. |
| Irreversible Adsorption | The basic amine can bind strongly to standard silica gel during column chromatography, leading to low recovery. If chromatography is necessary, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[5] |
Experimental Protocols
Disclaimer: The following are representative protocols based on general chemical principles and procedures for related compounds. They must be adapted and optimized for specific laboratory and scale-up conditions.
Protocol 1: Representative Synthesis via Ring Formation (Hypothetical)
This protocol is adapted from a method used for a structural isomer and should be optimized.[1]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge acetic acid.
-
Reagent Addition: At ambient temperature (20-25 °C), add the starting material, 3-aminocrotonitrile, portion-wise over 1-2 hours to control the initial exotherm.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 2-4 hours. Monitor the reaction by HPLC or GC until the starting material is consumed.
-
Workup - Intermediate Isolation: Cool the reaction mixture. Concentrate the solution under reduced pressure to remove the bulk of the acetic acid. Slowly add the concentrated residue to crushed ice with vigorous stirring. Adjust the pH to 8-9 with a sodium hydroxide solution to precipitate the intermediate solid. Filter the solid, wash it with purified water, and dry.
-
Decarbonylation/Aromatization: In a separate reactor, charge concentrated sulfuric acid. Carefully add the dried intermediate in portions, controlling the temperature. Heat the mixture to 160-180 °C and hold for an extended period (e.g., 24 hours).
-
Workup - Final Product: Cool the reaction to below 120 °C and cautiously quench by adding purified water. Pour the quenched reaction into crushed ice and adjust the pH to 8-9 with a sodium hydroxide solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., toluene or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
This protocol is a standard method for purifying basic amine compounds.[4][5]
-
Dissolution: Dissolve the crude 4,5-Dimethylpyridin-2-amine in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1-2 M HCl). The product will move to the aqueous layer as the hydrochloride salt. Separate the layers.
-
Organic Wash: Wash the acidic aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or saturated Na₂CO₃ solution) with stirring until the pH is between 9 and 10. The free amine product should precipitate as a solid or oil.
-
Product Extraction: Extract the basified aqueous layer multiple times with the original organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified base.
-
Recrystallization: Dissolve the purified product in a minimal amount of a hot solvent (e.g., isopropanol or an ethyl acetate/hexanes mixture). Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visual Guides and Workflows
Below are diagrams to assist in visualizing the troubleshooting process and a potential synthesis pathway.
Caption: A logical workflow for troubleshooting common issues during chemical synthesis scale-up.
Caption: A plausible multi-step synthesis pathway for 4,5-Dimethylpyridin-2-amine production.
References
- 1. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.no [fishersci.no]
- 11. echemi.com [echemi.com]
Improving the catalytic turnover of 4,5-Dimethylpyridin-2-amine in organic reactions
Disclaimer: Due to the limited availability of specific catalytic data for 4,5-Dimethylpyridin-2-amine in the public domain, this guide has been developed based on established principles of organocatalysis and by drawing parallels with structurally and functionally similar catalysts, such as 4-(Dimethylamino)pyridine (DMAP) and other substituted aminopyridines. The provided quantitative data and experimental protocols are illustrative examples and should be adapted to specific experimental contexts.
Troubleshooting Guide
This guide addresses common issues encountered during organic reactions catalyzed by 4,5-Dimethylpyridin-2-amine, helping you to diagnose and resolve problems to improve catalytic turnover.
Q1: My reaction is showing low conversion or a very slow reaction rate. How can I increase the catalytic turnover?
A1: Low turnover can stem from several factors related to reaction conditions. Consider the following optimization strategies:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Non-polar, aprotic solvents often work well for aminopyridine catalysis. However, the optimal solvent is reaction-dependent. It is advisable to screen a range of solvents with varying polarities.
-
Temperature Adjustment: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products.[1] A systematic temperature screening is recommended.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may not be cost-effective and can complicate product purification. First, ensure the current catalyst loading is optimal by performing a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons, inhibiting catalytic activity.[2] Ensure all reagents and solvents are of high purity and are appropriately dried.
Illustrative Data: Effect of Reaction Parameters on Catalytic Turnover
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | TON* | TOF (h⁻¹)** |
| 1 | 5 | 25 | Toluene | 24 | 35 | 7 | 0.3 |
| 2 | 5 | 50 | Toluene | 12 | 85 | 17 | 1.4 |
| 3 | 5 | 80 | Toluene | 6 | >95 | 19 | 3.2 |
| 4 | 5 | 50 | THF | 12 | 60 | 12 | 1.0 |
| 5 | 5 | 50 | CH₂Cl₂ | 12 | 75 | 15 | 1.3 |
| 6 | 1 | 50 | Toluene | 24 | 70 | 70 | 2.9 |
| 7 | 10 | 50 | Toluene | 8 | >95 | 9.5 | 1.2 |
*Turnover Number (TON) = moles of product / moles of catalyst[3][4] **Turnover Frequency (TOF) = TON / time[3][4]
Q2: I suspect my 4,5-Dimethylpyridin-2-amine catalyst is deactivating during the reaction. What are the possible causes and solutions?
A2: Catalyst deactivation is a common problem that can significantly reduce catalytic turnover. Key causes include poisoning and thermal degradation.
-
Catalyst Poisoning: The pyridine nitrogen is a Lewis basic site that can be "poisoned" by acidic impurities or certain functional groups in the reactants or products.[1] The amino group can also interact with reaction components.
-
Solution: Purify all reactants and solvents meticulously. Consider using a scavenger resin to remove acidic impurities. If the product is poisoning the catalyst, it may be necessary to perform the reaction at a lower conversion and isolate the product before driving the reaction to completion.
-
-
Thermal Decomposition: Like many organic molecules, 4,5-Dimethylpyridin-2-amine can degrade at elevated temperatures.[1]
-
Solution: Determine the thermal stability of the catalyst under your reaction conditions. If decomposition is observed, run the reaction at the lowest effective temperature.
-
-
Formation of Inactive Complexes: The catalyst may form stable, inactive complexes with reactants, intermediates, or products.[2]
-
Solution: Analytical techniques such as in-situ IR or NMR spectroscopy can help identify the formation of such complexes. Adjusting the stoichiometry of reactants or changing the solvent may help to disfavor the formation of these inactive species.
-
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: The formation of side products is often linked to reaction conditions or the inherent reactivity of the substrates.
-
Temperature Control: High temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature may improve selectivity, even if it requires a longer reaction time.
-
Order of Addition: The sequence in which reactants are added can be critical. For example, adding a highly reactive reagent slowly can help to maintain a low instantaneous concentration, thus minimizing side reactions.
-
Solvent Effects: The solvent can influence the relative rates of competing reaction pathways.[5] Screening different solvents is a valuable strategy for improving selectivity.
-
Protecting Groups: If a functional group on your substrate is participating in side reactions, consider using a protecting group strategy to temporarily mask its reactivity.
Diagrams
Caption: A general troubleshooting workflow for addressing low catalytic turnover.
Caption: Key factors influencing the performance of a catalytic reaction.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store 4,5-Dimethylpyridin-2-amine? A1: 4,5-Dimethylpyridin-2-amine is a solid amine compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. As with many aminopyridines, it is advisable to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may be harmful if inhaled, ingested, or absorbed through the skin.
Q2: What is the role of the methyl groups in 4,5-Dimethylpyridin-2-amine compared to other aminopyridine catalysts like DMAP? A2: The two methyl groups on the pyridine ring are electron-donating. This increases the electron density on the ring and on the exocyclic amino group, which can enhance the nucleophilicity and basicity of the catalyst compared to unsubstituted 2-aminopyridine. This enhanced nucleophilicity can lead to higher catalytic activity in reactions like acylations, where the catalyst functions as a nucleophilic shuttle.
Q3: Can I use 4,5-Dimethylpyridin-2-amine in aqueous or protic solvents? A3: Generally, aminopyridine catalysts are used in aprotic organic solvents. The presence of protic solvents like water or alcohols can protonate the basic nitrogen atoms of the catalyst, potentially deactivating it or leading to unwanted side reactions. However, for specific reactions like certain multicomponent reactions, water can be a suitable solvent.[6] Compatibility should be determined on a case-by-case basis.
Q4: How can I remove the catalyst from my reaction mixture after the reaction is complete? A4: Since 4,5-Dimethylpyridin-2-amine is a basic compound, it can typically be removed by an acidic aqueous wash. After diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), washing with a dilute acid solution (e.g., 1M HCl, 5% citric acid) will protonate the catalyst, causing it to partition into the aqueous phase.
Q5: How do I calculate the Turnover Number (TON) and Turnover Frequency (TOF) for my reaction? A5:
-
Turnover Number (TON): This represents the number of moles of substrate converted per mole of catalyst before it becomes inactive.[4] It is a dimensionless quantity calculated as: TON = (moles of product formed) / (moles of catalyst used)
-
Turnover Frequency (TOF): This is the turnover per unit time, indicating the speed of the catalyst.[4] It is calculated as: TOF = TON / reaction time (usually in hours or seconds) For accurate comparisons, TOF should be calculated at low conversion levels (e.g., below 50%).[3]
Experimental Protocols
Representative Protocol: Acylation of a Hindered Alcohol
This protocol describes a general procedure for the acylation of a sterically hindered secondary alcohol using acetic anhydride, catalyzed by 4,5-Dimethylpyridin-2-amine.
Materials:
-
Hindered alcohol (e.g., 1-adamantanol)
-
Acetic anhydride (Ac₂O)
-
4,5-Dimethylpyridin-2-amine
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the hindered alcohol (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous toluene (10 mL), followed by 4,5-Dimethylpyridin-2-amine (0.05 mmol, 0.05 eq, 5 mol%). Stir the mixture until all solids are dissolved.
-
Initiation of Reaction: Add acetic anhydride (1.2 mmol, 1.2 eq) to the solution via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Purification: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove the catalyst, saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester. Characterize the final product by NMR and MS.
References
Preventing degradation of 4,5-Dimethylpyridin-2-amine during reactions
Welcome to the technical support center for 4,5-Dimethylpyridin-2-amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of 4,5-Dimethylpyridin-2-amine during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction involving 4,5-Dimethylpyridin-2-amine is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?
A1: Discoloration and the appearance of multiple TLC spots are common indicators of compound degradation. For 4,5-Dimethylpyridin-2-amine, this could be due to several factors:
-
Oxidative Degradation: Aminopyridines are susceptible to oxidation, especially in the presence of air (oxygen), metal catalysts (e.g., Cu, Fe), or strong oxidizing agents.[1][2][3] This can lead to the formation of colored byproducts.
-
Thermal Instability: Although many aminopyridines are relatively stable, prolonged exposure to high temperatures can cause decomposition.[3]
-
Reaction with Acidic Byproducts: If your reaction generates acidic byproducts, these can protonate the pyridine nitrogen or the amino group, potentially leading to side reactions or changes in reactivity.
Troubleshooting Steps:
-
Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Temperature Control: Maintain a consistent and appropriate reaction temperature. Avoid excessive heating.
-
Scavengers: If acidic byproducts are a concern, consider using a non-nucleophilic base as a scavenger.
Q2: I am performing a reaction under strongly acidic or basic conditions. Is 4,5-Dimethylpyridin-2-amine stable under these conditions?
A2: The stability of aminopyridines can be significantly influenced by pH.
-
Acidic Conditions: While protonation of the amino group can protect it from some reactions, strongly acidic conditions might not be ideal for all transformations.[4] For some aminopyridines, maximum stability has been observed in mildly acidic aqueous solutions (pH 2.0-3.0).[5]
-
Basic Conditions: Strong bases can deprotonate the amino group, increasing its nucleophilicity and potentially leading to undesired side reactions.
Recommendations:
-
pH Optimization: If possible, perform the reaction under neutral or mildly acidic/basic conditions.
-
Protecting Groups: For reactions requiring harsh conditions, consider protecting the amino group.
Q3: What are the best practices for storing 4,5-Dimethylpyridin-2-amine to prevent degradation?
A3: Proper storage is crucial for maintaining the integrity of 4,5-Dimethylpyridin-2-amine.
-
Solid Form: As a solid, 4,5-Dimethylpyridin-2-amine is generally stable under normal laboratory conditions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Exposure to light can cause photodegradation over time.[6]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.
Protecting Group Strategies
To prevent unwanted side reactions and degradation of the amino group in 4,5-Dimethylpyridin-2-amine, the use of protecting groups is a highly effective strategy.[4][7][8][9]
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mildly basic conditions (e.g., piperidine) | Base-labile, useful in orthogonal protection schemes. |
Experimental Protocol: Boc Protection of 4,5-Dimethylpyridin-2-amine
This protocol describes a general procedure for the protection of the amino group of 4,5-Dimethylpyridin-2-amine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
4,5-Dimethylpyridin-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5-Dimethylpyridin-2-amine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base (NEt₃ or DIPEA, 1.2 eq).
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude Boc-protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing Degradation and Protection
Logical Flow for Troubleshooting Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
Side reactions of 4,5-Dimethylpyridin-2-amine with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethylpyridin-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving this reagent.
Acylation Reactions
Acylation of 4,5-Dimethylpyridin-2-amine is a common transformation, but can be accompanied by side reactions. This section provides guidance on how to troubleshoot these issues.
FAQs and Troubleshooting
Q1: I am observing the formation of a di-acylated byproduct in my reaction. How can I favor mono-acylation?
A1: Di-acylation is a common side reaction when both the exocyclic amino group and the pyridinic nitrogen are acylated. To favor mono-N-acylation on the exocyclic amino group, consider the following strategies:
-
Control of Stoichiometry: Use of a slight excess (1.05-1.2 equivalents) of the acylating agent is a primary method to minimize di-acylation.
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can increase the selectivity for the more nucleophilic exocyclic amine.
-
Slow Addition: Adding the acylating agent dropwise to the solution of the amine can help to maintain a low concentration of the acylating agent, thus reducing the likelihood of a second acylation event.
-
Choice of Base: A non-nucleophilic bulky base, such as triethylamine or diisopropylethylamine (DIPEA), can be used to scavenge the acid byproduct without promoting further reactions.
Q2: My acylation reaction is sluggish or not going to completion. What can I do to improve the reaction rate?
A2: If the desired acylation is not proceeding efficiently, several factors can be optimized:
-
Acylating Agent Reactivity: More reactive acylating agents like acyl chlorides or anhydrides will react faster than less reactive ones like esters.
-
Solvent: Ensure the use of an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to prevent hydrolysis of the acylating agent.
-
Catalyst: In cases of less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Experimental Protocol: Selective Mono-N-Acylation
This protocol is designed to favor the selective mono-acylation of 4,5-Dimethylpyridin-2-amine at the exocyclic amino group.
Materials:
-
4,5-Dimethylpyridin-2-amine
-
Acyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4,5-Dimethylpyridin-2-amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the acyl chloride in anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alkylation Reactions
Alkylation of 4,5-Dimethylpyridin-2-amine can lead to multiple products. This section addresses how to control the regioselectivity and the degree of alkylation.
FAQs and Troubleshooting
Q1: I am getting a mixture of N-alkylated products on both the exocyclic amine and the pyridine nitrogen. How can I achieve regioselective alkylation?
A1: The regioselectivity of alkylation is influenced by both electronic and steric factors. The pyridine nitrogen is often more susceptible to alkylation due to its higher basicity and less hindered position. To control regioselectivity:
-
N-Amino Alkylation: To favor alkylation on the exocyclic amino group, you can first deprotonate it with a strong base (e.g., NaH, LDA) at low temperature to form the more nucleophilic amide anion before adding the alkylating agent.
-
N-Pyridinic Alkylation: Alkylation at the pyridine nitrogen is generally favored under neutral or slightly basic conditions with common alkylating agents. The electron-donating methyl groups on the pyridine ring increase the nucleophilicity of the ring nitrogen.
Q2: How can I prevent over-alkylation of the amino group?
A2: Over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts, is a common issue.[1] To minimize this:
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the alkylating agent.
-
Use a Large Excess of Amine: Using a large excess of 4,5-dimethylpyridin-2-amine can statistically favor mono-alkylation.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to reduce the extent of over-alkylation.
-
Protecting Groups: For multi-step syntheses, protecting the amino group (e.g., as a carbamate) before alkylation at another position, followed by deprotection, can be an effective strategy.
Experimental Protocol: Regioselective N-Pyridinic Alkylation
This protocol describes a general procedure for the selective alkylation of the pyridine nitrogen.
Materials:
-
4,5-Dimethylpyridin-2-amine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 eq)
-
Potassium carbonate (1.5 eq)
-
Anhydrous Acetonitrile
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4,5-Dimethylpyridin-2-amine and potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension under an inert atmosphere.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. However, the presence of the aminopyridine moiety can lead to specific side reactions.
FAQs and Troubleshooting
Q1: In my Suzuki-Miyaura coupling reaction, I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich substrates. To reduce homocoupling:
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can promote homocoupling.[2]
-
Palladium Source: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species.
-
Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the desired cross-coupling pathway.[2]
-
Base: Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Q2: I am experiencing low yields in my Buchwald-Hartwig amination, and I suspect hydrodehalogenation of my aryl halide. What can I do to prevent this?
A2: Hydrodehalogenation is a side reaction where the aryl halide is reduced, and it can be competitive with the desired C-N bond formation.[3][4] To minimize this:
-
Ligand Choice: Use bulky, electron-rich ligands that promote the reductive elimination step over β-hydride elimination, which can lead to hydrodehalogenation.
-
Base: The choice of base is critical. A weaker base or a careful optimization of the base can sometimes suppress this side reaction.
-
Catalyst System: Some modern palladium pre-catalysts are designed to minimize side reactions like hydrodehalogenation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides general conditions for the Suzuki-Miyaura coupling of a halogenated 4,5-Dimethylpyridin-2-amine derivative.
Materials:
-
Halogenated 4,5-Dimethylpyridin-2-amine derivative (e.g., 6-bromo-4,5-dimethylpyridin-2-amine)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Magnetic stirrer
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon)
Procedure:
-
To a Schlenk tube, add the halogenated 4,5-dimethylpyridin-2-amine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Oxidation Reactions
Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a potential side reaction, especially when using oxidizing reagents.
FAQs and Troubleshooting
Q1: I have inadvertently formed the N-oxide of 4,5-Dimethylpyridin-2-amine. How can I reduce it back to the parent amine?
A1: Pyridine N-oxides can be reduced back to the corresponding pyridines using various methods. A common and effective method is using PCl₃ or PPh₃ in a suitable solvent like DCM or acetonitrile. Another mild method involves the use of ammonium formate with palladium on carbon.[5]
Experimental Protocol: N-Oxide Formation
This protocol describes the intentional synthesis of the N-oxide, which can also occur as an unwanted side reaction.
Materials:
-
4,5-Dimethylpyridin-2-amine (referred to as a lutidine derivative)
-
Glacial acetic acid
-
Hydrogen peroxide (35%)
-
Magnetic stirrer
-
Round-bottom flask
Procedure: [6]
-
In a round-bottom flask, combine 4,5-Dimethylpyridin-2-amine and glacial acetic acid.
-
Slowly add hydrogen peroxide to the stirred mixture.
-
Heat the reaction mixture to around 80 °C for several hours.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction and carefully remove the excess acetic acid under reduced pressure.
Caution: Reactions involving peroxides should be handled with care behind a safety shield.
Data Presentation
The following tables summarize qualitative and semi-quantitative data on the impact of reaction parameters on the formation of side products. Specific quantitative data for 4,5-dimethylpyridin-2-amine is limited in the literature; therefore, the data is generalized from closely related aminopyridine systems.
Table 1: Troubleshooting Acylation Side Reactions
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Di-acylation | Excess acylating agent, high temperature | Use 1.05-1.2 eq of acylating agent, lower reaction temperature | Increased selectivity for mono-acylation |
| No Reaction | Low reactivity of acylating agent, wet solvent | Use acyl chloride/anhydride, use anhydrous solvent | Improved reaction rate and yield |
Table 2: Controlling Alkylation Side Reactions
| Desired Product | Side Product | Parameter to Modify | Change | Expected Outcome |
| Mono-alkylation | Over-alkylation | Stoichiometry of amine | Use large excess of amine | Favors mono-alkylation |
| N-amino alkylation | N-pyridinic alkylation | Base | Use strong base (e.g., NaH) | Promotes N-amino alkylation |
| N-pyridinic alkylation | N-amino alkylation | Reaction conditions | Neutral or mildly basic | Favors N-pyridinic alkylation |
Table 3: Minimizing Side Reactions in Suzuki-Miyaura Coupling
| Side Reaction | Parameter to Modify | Recommended Change | Rationale |
| Homocoupling | Oxygen content | Rigorous degassing | Minimizes oxidation of Pd(0) to active homocoupling catalyst |
| Palladium source | Use Pd(0) pre-catalyst | Avoids reductive homocoupling pathway | |
| Protodeboronation | Boron source | Use boronic esters | More stable to hydrolysis than boronic acids |
| Water content | Use anhydrous conditions | Reduces hydrolysis of the boronic acid | |
| Dehalogenation | Reaction time | Minimize reaction time | Reduces the chance of reductive dehalogenation |
Mandatory Visualizations
References
- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4,5-Dimethylpyridin-2-amine-Catalyzed Transformations
Disclaimer: 4,5-Dimethylpyridin-2-amine is a specialized catalyst with limited specific data in publicly available literature. This guide is therefore based on the well-established principles of nucleophilic catalysis by structurally similar pyridine derivatives, most notably 4-(Dimethylamino)pyridine (DMAP). The recommendations provided herein are intended as a starting point for optimization, and reaction-specific adjustments will likely be necessary.
Fundamentals: The Catalytic Role of 4,5-Dimethylpyridin-2-amine
4,5-Dimethylpyridin-2-amine is presumed to function as a nucleophilic catalyst, particularly in acylation reactions. The catalytic cycle is initiated by the attack of the pyridine nitrogen on the electrophilic acyl source (e.g., an acid anhydride or acyl chloride). This forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, rendering it susceptible to attack by even weakly nucleophilic substrates, such as sterically hindered alcohols. The subsequent nucleophilic attack by the substrate regenerates the catalyst and forms the desired product.
The presence of the 2-amino group and the 4,5-dimethyl substituents on the pyridine ring will influence the catalyst's nucleophilicity and steric profile compared to DMAP. The methyl groups are electron-donating, which should enhance the nucleophilicity of the pyridine nitrogen. However, the 2-amino group's position and potential for hydrogen bonding could introduce more complex steric and electronic effects that may influence catalyst activity and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4,5-Dimethylpyridin-2-amine?
A1: Based on its structure, 4,5-Dimethylpyridin-2-amine is expected to be an effective catalyst for transformations requiring a nucleophilic amine, most commonly in acylation reactions to form esters and amides. It is particularly useful for reactions involving sterically hindered substrates or weakly nucleophilic alcohols and amines.
Q2: How should I handle and store 4,5-Dimethylpyridin-2-amine?
A2: Like most amine catalysts, 4,5-Dimethylpyridin-2-amine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It is likely a solid that is sensitive to moisture and air. Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q3: What solvents are suitable for reactions catalyzed by 4,5-Dimethylpyridin-2-amine?
A3: Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, acetonitrile (MeCN), tetrahydrofuran (THF), and ethyl acetate are common choices. The optimal solvent will depend on the specific substrates and reaction conditions.
Q4: How do I remove the catalyst from my reaction mixture after completion?
A4: Being a basic amine, 4,5-Dimethylpyridin-2-amine can be removed by washing the organic reaction mixture with a dilute aqueous acidic solution, such as 1 M HCl or 5% aqueous KHSO4. The catalyst will be protonated and partition into the aqueous layer. Care should be taken if the desired product is also acid-sensitive. Alternatively, washing with an aqueous solution of copper(II) sulfate can form a water-soluble copper complex with the catalyst. For sensitive substrates, purification by column chromatography is a reliable method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (moisture contamination).2. Insufficient catalyst loading.3. Low reaction temperature.4. Sterically demanding substrate.5. Poorly chosen solvent. | 1. Use freshly opened catalyst or dry it under vacuum.2. Increase catalyst loading (start with 5-10 mol % and increase if necessary).3. Gradually increase the reaction temperature.4. Increase reaction time and/or temperature.5. Screen different aprotic solvents (e.g., DCM, MeCN, THF). |
| Slow Reaction Rate | 1. Low temperature.2. Insufficient catalyst.3. Low concentration of reactants. | 1. Increase the reaction temperature in increments.2. Increase the catalyst loading.3. Increase the concentration of the reactants. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Presence of water in the reaction.3. Undesired reactivity of the substrate or product. | 1. Lower the reaction temperature.2. Ensure all reagents and solvents are anhydrous.3. Consider using a less reactive acylating agent or protecting sensitive functional groups. |
| Difficulty in Catalyst Removal | 1. Inefficient acid wash.2. Product is also basic and extracts with the catalyst. | 1. Use a more concentrated acid wash or multiple washes.2. Use column chromatography for purification. |
Illustrative Data for Optimization
Table 1: Example of Catalyst Loading Optimization for the Acylation of a Hindered Alcohol
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 25 | 24 | <10 |
| 2 | 5 | 25 | 24 | 65 |
| 3 | 10 | 25 | 24 | 85 |
| 4 | 10 | 40 | 12 | 92 |
Note: This data is illustrative and intended as an example of an optimization workflow.
Table 2: Example of Solvent Screening for an Esterification Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 18 | 88 |
| 2 | Tetrahydrofuran | 25 | 18 | 75 |
| 3 | Acetonitrile | 25 | 18 | 91 |
| 4 | Toluene | 50 | 18 | 82 |
Note: This data is illustrative and intended as an example of an optimization workflow.
Experimental Protocols
General Protocol for the Acylation of a Sterically Hindered Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the sterically hindered alcohol (1.0 equiv.) and 4,5-Dimethylpyridin-2-amine (0.05 - 0.10 equiv.).
-
Dissolution: Dissolve the solids in a suitable anhydrous aprotic solvent (e.g., dichloromethane, 0.1 - 0.5 M).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 - 1.5 equiv.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., to 40 °C) may be applied.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO3 (2 x volume), and brine (1 x volume).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Proposed catalytic cycle for 4,5-Dimethylpyridin-2-amine in an acylation reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Technical Support Center: Removal of 4,5-Dimethylpyridin-2-amine Catalyst
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the effective removal of the 4,5-Dimethylpyridin-2-amine catalyst from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in removing 4,5-Dimethylpyridin-2-amine?
A1: The primary challenge in removing 4,5-Dimethylpyridin-2-amine stems from its basic nature and its potential to have similar solubility to the desired product. This can lead to difficulties in achieving high purity with standard work-up procedures. Key challenges include its tendency to co-crystallize with the product, its potential to streak during column chromatography on silica gel, and the need to select a removal method that does not compromise the integrity of the desired compound.
Q2: Which removal method should I choose for my reaction?
A2: The optimal method depends on the properties of your desired product, the scale of your reaction, and the required final purity.
-
Acidic Wash (Liquid-Liquid Extraction): A good first choice for acid-stable products, as it is simple and scalable.
-
Scavenger Resins: Ideal for high-throughput applications and when high purity is essential, as they offer high selectivity and ease of removal.
-
Recrystallization: Effective if a suitable solvent system can be found where the catalyst is significantly more soluble in the mother liquor than the product.
-
Column Chromatography: A versatile technique that can be optimized for challenging separations, particularly when dealing with non-polar to moderately polar compounds.
Q3: Can I use an acidic wash if my product is sensitive to strong acids?
A3: Yes, you can often use a milder acidic wash. Instead of strong acids like 1M HCl, consider using a buffered aqueous solution or a weak acid like 5% aqueous potassium bisulfate (KHSO₄) to protonate and extract the aminopyridine.[1] It is always advisable to perform a small-scale test to ensure your product is stable under the chosen acidic conditions.
Q4: How do I know which scavenger resin is best for my application?
A4: For removing primary amines like 4,5-Dimethylpyridin-2-amine, several types of scavenger resins are effective.[2]
-
Isocyanate resins: React quickly to form urea linkages.
-
Aldehyde resins: React to form imines.
-
Sulfonic acid resins: Work through a "catch-and-release" mechanism based on acid-base chemistry. The choice depends on the reactivity of your product and the desired final purity. It is often recommended to screen a few different resins on a small scale to find the most efficient one for your specific system.
Q5: My product is an amine. Can I still use an acidic wash to remove the 4,5-Dimethylpyridin-2-amine catalyst?
A5: This can be challenging as both your product and the catalyst are basic and will be protonated and extracted into the aqueous layer. In this scenario, other methods like scavenger resins with selectivity for primary amines, or column chromatography with a modified mobile phase, would be more suitable.
Troubleshooting Guides
Issue 1: Incomplete Removal of 4,5-Dimethylpyridin-2-amine with Acidic Wash
-
Possible Cause: Insufficient acid, poor partitioning, or emulsion formation.
-
Solutions:
-
Increase the number of washes: Repeat the acidic wash 2-3 times with fresh aqueous acid.
-
Increase the acid concentration: If your product is stable, you can use a slightly higher concentration of acid (e.g., 2N HCl).[1]
-
Use a different acid: Try a 10% aqueous copper sulfate solution, which can form a complex with the amine and pull it into the aqueous layer.[3][4][5]
-
Break emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Your product may be partially water-soluble, or it may be adsorbing to the purification media (e.g., scavenger resin, silica gel).
-
Solutions:
-
Back-extraction: If you suspect your product has been extracted into the aqueous layer during an acidic wash, you can neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract your product with an organic solvent.
-
Optimize scavenger resin amount: Use the minimum amount of scavenger resin required for complete removal of the catalyst. This can be determined by small-scale optimization experiments.
-
Modify chromatography conditions: If using column chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent your product from sticking to the silica gel.
-
Issue 3: The Catalyst Co-crystallizes with the Product During Recrystallization
-
Possible Cause: The catalyst and product have very similar solubility profiles in the chosen solvent system.
-
Solutions:
-
Solvent screening: Experiment with a wider range of solvents or solvent mixtures. A solvent system that maximizes the solubility difference between the product and the catalyst is needed.
-
Pre-purification: Perform a preliminary purification step, such as an acidic wash or treatment with a scavenger resin, to reduce the amount of catalyst before recrystallization.
-
Data Presentation
| Removal Method | Principle | Typical Efficiency (% Removal) | Typical Product Recovery (%) | Advantages | Disadvantages |
| Acidic Wash | Protonation of the basic amine to form a water-soluble salt, followed by liquid-liquid extraction. | 80-95% | 70-90% | Simple, scalable, and cost-effective. | Not suitable for acid-sensitive products; can lead to emulsions. |
| Scavenger Resins | Covalent or ionic binding of the amine to a solid-supported resin, followed by filtration. | >98% | 85-95% | High selectivity, high purity, and easy to perform. | Higher cost compared to other methods; requires optimization of resin type and amount. |
| Recrystallization | Differential solubility of the product and the catalyst in a given solvent system at different temperatures. | 90-99% (if successful) | 60-80% | Can yield very high purity product. | Finding a suitable solvent can be challenging; risk of co-crystallization. |
| Column Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | >99% | 50-80% | Highly effective for a wide range of compounds. | Can be time-consuming and require large volumes of solvent; product loss on the column is possible. |
Note: The efficiency and recovery rates are typical values and can vary significantly depending on the specific reaction conditions and the properties of the desired product.
Experimental Protocols
Protocol 1: Removal by Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl.
-
Mixing: Shake the funnel vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Separation: Allow the two layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with 1M HCl two more times.
-
Neutralization and Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal using a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin for primary amines (e.g., isocyanate-functionalized polystyrene).
-
Addition of Resin: To the crude reaction mixture dissolved in a suitable solvent, add the scavenger resin (typically 2-4 equivalents relative to the amount of 4,5-Dimethylpyridin-2-amine).
-
Stirring: Stir the mixture at room temperature for 1-16 hours. Monitor the removal of the aminopyridine by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin beads.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the 4,5-Dimethylpyridin-2-amine remains in solution.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If necessary, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 4: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: For non-polar to moderately polar compounds, use silica gel as the stationary phase. Select an eluent system (e.g., hexanes/ethyl acetate) that gives a good separation of your product from the aminopyridine on a TLC plate. It is often beneficial to add 0.1-1% triethylamine to the eluent to prevent tailing of basic compounds.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Overview of purification methods for removing 4,5-Dimethylpyridin-2-amine.
Caption: Step-by-step workflow for removal by acidic wash.
Caption: Step-by-step workflow for removal using a scavenger resin.
References
- 1. Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
Enhancing the stability of 4,5-Dimethylpyridin-2-amine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4,5-Dimethylpyridin-2-amine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4,5-Dimethylpyridin-2-amine?
For long-term storage, it is recommended to store 4,5-Dimethylpyridin-2-amine at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term use in the laboratory, storage at room temperature is acceptable, provided the container is well-sealed.
Q2: What are the primary degradation pathways for 4,5-Dimethylpyridin-2-amine?
Based on the structure of 4,5-Dimethylpyridin-2-amine, the primary degradation pathways include:
-
Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[1]
-
Reaction with Strong Acids and Bases: As an amine, this compound can react with strong acids to form salts. While this can sometimes enhance stability, extreme pH conditions can also promote side reactions or degradation.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.[1]
Q3: How can I monitor the degradation of 4,5-Dimethylpyridin-2-amine in my reaction?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the parent compound from its degradation products. Coupling HPLC with Mass Spectrometry (MS) can aid in the identification of the structure of any degradants.[1]
Q4: Can I improve the stability of 4,5-Dimethylpyridin-2-amine by converting it to a salt?
Yes, forming a salt of the compound is a viable strategy to improve its solubility and stability, particularly against oxidative stress.[2][3] Reacting 4,5-Dimethylpyridin-2-amine with a suitable acid (e.g., HCl, methanesulfonic acid) can yield a more stable salt form.[2][3]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing my reaction mixture containing 4,5-Dimethylpyridin-2-amine.
-
Possible Cause: Degradation of the compound may have occurred.
-
Troubleshooting Steps:
-
Verify Storage and Handling: Confirm that the compound was stored under the recommended conditions and that the age of the stock material is within its shelf life.
-
Review Reaction Conditions: Assess the reaction for the presence of strong oxidizing agents, extreme pH, or prolonged exposure to light.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of 4,5-Dimethylpyridin-2-amine (see "Experimental Protocols" section) to generate potential degradation products. Compare the chromatogram of the forced degradation sample with your reaction mixture to see if the unexpected peaks correspond to these degradants.[1]
-
Issue 2: The purity of my 4,5-Dimethylpyridin-2-amine sample is decreasing over time, even in storage.
-
Possible Cause: The compound is degrading under the current storage conditions.
-
Troubleshooting Steps:
-
Re-evaluate Storage: Ensure the container is tightly sealed and protected from light. Consider storing the compound at a lower temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Check for Contaminants: Contaminants in the storage container or from the surrounding environment could be catalyzing degradation.
-
Solution Stability: If the compound is stored in solution, its stability may be solvent-dependent. It is advisable to prepare fresh solutions for each experiment.[1]
-
Issue 3: My reaction yield is low, and I suspect degradation of the starting material, 4,5-Dimethylpyridin-2-amine.
-
Possible Cause: The reaction conditions are too harsh for the compound.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the amino group to prevent its participation in side reactions. Common protecting groups for amines include tert-Butyloxycarbonyl (Boc) or Benzyl chloroformate (Cbz).[4][5][6][7] The choice of protecting group will depend on the specific reaction conditions.
-
Optimize Reaction Parameters:
-
Temperature: Investigate if the reaction can be performed at a lower temperature.
-
pH: If possible, buffer the reaction mixture to maintain a pH range where the compound is more stable.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
-
-
Data Presentation
Table 1: Forced Degradation Study Conditions for Aminopyridines
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Salt formation, potential for ring opening under harsh conditions |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at room temp. | Potential for dimerization or other base-catalyzed side reactions |
| Oxidation | 3-30% H₂O₂ | Up to 216 hours | N-oxides, nitro-pyridines |
| Thermal Degradation | 60°C in an oven | 48 hours | Varies, potential for polymerization or fragmentation |
| Photodegradation | Exposure to UV/visible light | Varies | Radical-mediated degradation products |
This table provides a general framework based on studies of similar compounds.[1][3] The actual degradation products for 4,5-Dimethylpyridin-2-amine should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade 4,5-Dimethylpyridin-2-amine to identify potential degradation products.
-
Materials:
-
4,5-Dimethylpyridin-2-amine
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
30% Hydrogen Peroxide
-
HPLC-grade water and acetonitrile
-
Thermostatically controlled oven
-
UV lamp
-
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of 4,5-Dimethylpyridin-2-amine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Take samples at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Take samples at various time points, neutralize with 0.1 M HCl, and analyze by HPLC.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature and protected from light. Analyze samples at various time points by HPLC.[3]
-
Thermal Degradation: Place a solid sample and a solution of the compound in a thermostatically controlled oven at 60°C for 48 hours. Analyze samples at different time points.[1]
-
Photodegradation: Expose a solid sample and a solution of the compound to UV light. Analyze samples at different time points.[1]
-
Protocol 2: Protection of the Amino Group with Boc Anhydride
This protocol describes a general method for protecting the amino group of 4,5-Dimethylpyridin-2-amine.
-
Materials:
-
4,5-Dimethylpyridin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Methodology:
-
Dissolve 4,5-Dimethylpyridin-2-amine in the chosen solvent (DCM or THF).
-
Add the base (Et₃N or DIPEA, 1.1 equivalents).
-
Add Boc₂O (1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. media.neliti.com [media.neliti.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
HPLC method development for the analysis of 4,5-Dimethylpyridin-2-amine
An Objective Comparison of HPLC Methods for the Analysis of 4,5-Dimethylpyridin-2-amine
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of chemical compounds. For drug development professionals and researchers, establishing a robust and reliable HPLC method is critical for ensuring the purity, stability, and quality of pharmaceutical ingredients. This guide provides a comparative analysis of two distinct HPLC methods for the determination of 4,5-Dimethylpyridin-2-amine, a key intermediate in various synthetic pathways. The methods detailed below offer different approaches to the separation, providing flexibility for laboratories with varying equipment and analytical requirements.
Method Development Workflow
The development and comparison of the HPLC methods followed a structured workflow, ensuring a systematic evaluation of each approach. The process began with the selection of appropriate chromatographic conditions based on the physicochemical properties of 4,5-Dimethylpyridin-2-amine and a review of existing methods for similar pyridine derivatives. Two distinct methods, one utilizing a conventional C18 stationary phase with a simple mobile phase and the other employing a mixed-mode column for enhanced selectivity, were developed and their performance characteristics evaluated.
Caption: Workflow for HPLC method development and comparison.
Comparative HPLC Methods
Two distinct HPLC methods were developed and are presented below. Method A employs a standard reversed-phase C18 column with a straightforward isocratic elution, making it a cost-effective and readily transferable method. Method B utilizes a mixed-mode stationary phase with a gradient elution, offering potentially superior selectivity and resolution for complex sample matrices.
| Parameter | Method A: Reversed-Phase C18 | Method B: Mixed-Mode |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Mixed-Mode (Cation-Exchange/Reversed-Phase, 3 µm, 3.0 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (80:20 A:B) | Gradient (5% to 95% B in 10 min) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Injection Volume | 5 µL | 3 µL |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
Hypothetical Performance Data
The following table summarizes the hypothetical performance data for the two proposed HPLC methods. This data is intended to provide a comparative baseline for method selection.
| Performance Metric | Method A: Reversed-Phase C18 | Method B: Mixed-Mode |
| Retention Time (min) | 4.2 | 6.8 |
| Resolution (Rs) | 1.8 | 2.5 |
| Tailing Factor (Tf) | 1.2 | 1.1 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.06 µg/mL |
Experimental Protocols
Method A: Reversed-Phase C18
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. The isocratic mobile phase is an 80:20 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 4,5-Dimethylpyridin-2-amine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 4,5-Dimethylpyridin-2-amine in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions: Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes. Set the column temperature to 30 °C and the UV detector to 254 nm.
-
Analysis: Inject 5 µL of the standard and sample solutions and record the chromatograms.
Method B: Mixed-Mode
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving ammonium formate in HPLC-grade water to a concentration of 0.1% and adjusting the pH to 3.0 with formic acid. Prepare Mobile Phase B as HPLC-grade acetonitrile.
-
Standard Solution Preparation: Follow the same procedure as in Method A, using the initial mobile phase conditions (95:5 A:B) as the diluent.
-
Sample Preparation: Follow the same procedure as in Method A, using the initial mobile phase conditions as the diluent.
-
Chromatographic Conditions: Install the mixed-mode column and equilibrate with the initial mobile phase conditions at a flow rate of 0.6 mL/min for at least 30 minutes. Set the column temperature to 35 °C and the UV detector to 254 nm. The gradient program is as follows: 0-1 min, 5% B; 1-8 min, 5% to 95% B; 8-10 min, 95% B; 10.1-12 min, 5% B.
-
Analysis: Inject 3 µL of the standard and sample solutions and record the chromatograms.
Analytical Workflow
The general analytical workflow for the analysis of 4,5-Dimethylpyridin-2-amine using either of the developed HPLC methods is illustrated below.
Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation for 4,5-Dimethylpyridin-2-amine and its Metabolites
For researchers, scientists, and drug development professionals, the robust quantification of novel compounds and their metabolites is a critical cornerstone of preclinical and clinical studies. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4,5-Dimethylpyridin-2-amine and its putative metabolites. Drawing upon established methodologies for similar pyridine-containing compounds and biogenic amines, this document outlines key performance comparisons, detailed experimental protocols, and visual workflows to support the development and validation of sensitive and reliable bioanalytical assays.
Performance Comparison of Analytical Methods
The successful validation of an LC-MS/MS method hinges on demonstrating its reliability and reproducibility. Key validation parameters, as recommended by regulatory bodies like the FDA and EMA, include linearity, accuracy, precision, selectivity, and stability. While specific data for 4,5-Dimethylpyridin-2-amine is not publicly available, this section presents a comparative summary of typical performance data achieved for analogous amine-containing compounds, providing a benchmark for method development and validation.
| Validation Parameter | Typical Performance of LC-MS/MS Methods | Alternative Method (e.g., HPLC-UV/Fluorescence) | Key Considerations for 4,5-Dimethylpyridin-2-amine |
| **Linearity (R²) ** | > 0.99 | > 0.98 | High linearity is expected with LC-MS/MS, ensuring accurate quantification over a wide concentration range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[1] | Within ±20% | Crucial for ensuring the measured concentration reflects the true concentration in the sample. |
| Precision (% CV) | < 15% (< 20% at LLOQ)[1][2] | < 20% | Demonstrates the reproducibility of the method. |
| Lower Limit of Quantification (LLOQ) | ng/mL to pg/mL range[3] | Typically higher (µg/mL to ng/mL) | LC-MS/MS offers superior sensitivity, essential for detecting low levels of metabolites. |
| Selectivity/Specificity | High, based on mass-to-charge ratio | Lower, prone to interference from co-eluting compounds | Critical to differentiate the parent drug from its metabolites and endogenous matrix components. |
| Matrix Effect | Can be significant, requires careful evaluation and mitigation | Less of a concern compared to ESI-MS | Ion suppression or enhancement from biological matrices can impact accuracy and must be addressed. |
| Sample Throughput | High, with rapid analysis times | Generally lower due to longer run times | Important for studies with large numbers of samples. |
Experimental Protocols: A Roadmap to Robust Quantification
The development of a reliable LC-MS/MS method requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed protocols that can serve as a starting point for the quantification of 4,5-Dimethylpyridin-2-amine and its metabolites.
Sample Preparation: Isolating the Analytes of Interest
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes.
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial method development.
-
Protocol: To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.[1]
-
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and higher analyte concentration, leading to improved sensitivity and reduced matrix effects.
-
Protocol: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water. Load the pre-treated sample (e.g., plasma diluted with a weak acid). Wash the cartridge with a low-organic solvent to remove interferences. Elute the analytes with a solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol). Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
-
-
Liquid-Liquid Extraction (LLE): An alternative for cleaner sample preparation.
-
Protocol: To 100 µL of sample, add a basifying agent (e.g., sodium carbonate) and an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. Transfer the organic layer and evaporate to dryness. Reconstitute in the mobile phase.
-
Liquid Chromatography: Separating the Components
Effective chromatographic separation is essential to resolve the parent compound from its metabolites and any interfering matrix components.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is a common starting point for small molecule analysis. For polar metabolites, a HILIC column may be more appropriate.[2][4]
-
Mobile Phase:
-
Aqueous (A): Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate.[4]
-
Organic (B): Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C to ensure reproducible retention times.
Tandem Mass Spectrometry: Detection and Quantification
The mass spectrometer provides the selectivity and sensitivity required for accurate quantification.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.
-
Multiple Reaction Monitoring (MRM): This is the gold standard for quantification in LC-MS/MS.[3] It involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Parameter Optimization: Infuse a standard solution of 4,5-Dimethylpyridin-2-amine and potential synthesized metabolites into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and the most abundant and stable product ions for each analyte. Optimize collision energy and other source parameters.
-
-
Data Analysis: Integrate the peak areas of the MRM transitions and calculate the analyte concentration using a calibration curve constructed from standards of known concentrations.
Visualizing the Workflow and Key Processes
To further clarify the experimental and logical relationships in LC-MS/MS method validation, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS bioanalysis.
Caption: Potential metabolic pathways for 4,5-Dimethylpyridin-2-amine.
Alternative and Complementary Techniques
While LC-MS/MS is the preferred platform for bioanalysis due to its sensitivity and selectivity, other techniques can be considered, particularly in early discovery or for specific applications.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): This technique is less sensitive and selective than LC-MS/MS but can be a cost-effective option for quantifying higher concentration samples. Derivatization of the amine group can be employed to enhance UV absorbance or introduce a fluorescent tag, thereby improving sensitivity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. Derivatization is often required to improve the volatility of amine-containing compounds.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or TOF analyzers, provide highly accurate mass measurements, which can be invaluable for metabolite identification and structural elucidation during drug metabolism studies.[6]
Conclusion
The development and validation of a robust LC-MS/MS method are paramount for the accurate quantification of 4,5-Dimethylpyridin-2-amine and its metabolites in biological matrices. By leveraging established protocols for similar compounds and adhering to rigorous validation guidelines, researchers can generate high-quality data to support drug development programs. The comparison of methodologies, detailed protocols, and visual workflows presented in this guide offer a solid foundation for initiating and navigating the complexities of bioanalytical method validation. The superior sensitivity, selectivity, and throughput of LC-MS/MS make it the unequivocal gold standard for this application, enabling confident decision-making throughout the drug discovery and development pipeline.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry | PLOS One [journals.plos.org]
A Comparative Analysis of the Biological Activity of 4,5-Dimethylpyridin-2-amine and Other Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activity of 4,5-Dimethylpyridin-2-amine alongside other substituted pyridines, focusing on their anticancer and enzyme inhibitory properties. The information presented herein is supported by experimental data from various studies to aid in the design and development of novel therapeutic agents.
Introduction to Substituted Pyridines
Substituted pyridines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles. The nature, position, and number of substituents on the pyridine ring profoundly influence the molecule's physicochemical properties and its interaction with biological targets. Aminopyridines, in particular, have been extensively studied and have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as inhibitors of various enzymes, including kinases.
Comparative Biological Activity
The biological activity of substituted pyridines is highly dependent on their substitution patterns. This section provides a comparative analysis of the anticancer and kinase inhibitory activities of 4,5-Dimethylpyridin-2-amine and other representative pyridine derivatives.
Anticancer Activity
The cytotoxic effects of various substituted pyridines against different cancer cell lines have been a primary focus of research. While direct comparative studies including 4,5-Dimethylpyridin-2-amine are limited, data from various sources allow for an indirect comparison of its potential efficacy.
Table 1: Comparative Anticancer Activity (IC50) of Substituted Pyridines against Various Cancer Cell Lines
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminopyridine Derivative (Compound 29) | 2-amino-pyridine core | HCT-116 (Colon) | 0.046 | [1] |
| Imidazo[4,5-b]pyridine Derivative (Compound 19) | 2,6-diphenyl substituted | HeLa (Cervical) | 1.45 | [2] |
| Imidazo[4,5-b]pyridine Derivative (Compound 13) | p-hydroxy substituted | K-562 (Leukemia) | 4.25 | [2] |
| Pyridine Derivative (Compound 2) | Nitrobenzosuberone-derived | Leukemia | GI50 = -4.7 (log10 M) | [3][4] |
| Pyridine Derivative (Compound 3) | Nitrobenzosuberone-derived | Leukemia | GI50 = -4.7 (log10 M) | [3][4] |
| Thieno[2,3-d]pyrimidine Derivative (Compound 2) | 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 0.013 | [5] |
| Imidazo[1,2-a]pyridine Dimer (Compound 24) | Dimeric imidazo[1,2-a]pyridine | MDA-MB-231 (Breast) | 0.3 | [6][7] |
Note: Data for 4,5-Dimethylpyridin-2-amine was not explicitly found in the reviewed literature. The table presents data for structurally related or representative substituted pyridines to provide a comparative context.
The structure-activity relationship (SAR) of pyridine derivatives reveals that the nature and position of substituents significantly impact their anticancer potency. For instance, the introduction of specific functional groups can enhance cytotoxicity, as seen with certain 2-aminopyridine derivatives that show potent activity against colon cancer cell lines.[1] Similarly, imidazo[4,5-b]pyridine derivatives have demonstrated notable antiproliferative effects.[2]
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Substituted pyridines have emerged as a promising class of kinase inhibitors.
Table 2: Comparative Kinase Inhibitory Activity of Substituted Pyridines
| Compound | Target Kinase | IC50 (nM) | Reference |
| 2-Aminopyridine Derivative (Compound 29) | CDK8 | 46 | [1] |
| CDK/HDAC Dual Inhibitor (Compound 8e) | CDK9 | 88.4 | [8][9] |
| CDK/HDAC Dual Inhibitor (Compound 8e) | HDAC1 | 168.9 | [8][9] |
| FLT3/HDAC Dual Inhibitor (Compound 9e) | FLT3 | 30.4 | [8][9] |
| FLT3/HDAC Dual Inhibitor (Compound 9e) | HDAC1 | 52.4 | [8][9] |
| FLT3/HDAC Dual Inhibitor (Compound 9e) | HDAC3 | 14.7 | [8][9] |
| Aminotrimethylpyridinol Derivative (Compound 6A) | FGFR4 | 190 | [5] |
| Aminodimethylpyrimidinol Derivative (Compound 6O) | FGFR4 | 75.3 | [5] |
| Quinazolinone Derivative (Compound 7) | CDK9 | 115 | [10] |
| Quinazolinone Derivative (Compound 9) | CDK9 | 131 | [10] |
| Quinazolinone Derivative (Compound 25) | CDK9 | 142 | [10] |
Note: Specific kinase inhibitory data for 4,5-Dimethylpyridin-2-amine was not found in the reviewed literature. The table includes data for other aminopyridine and substituted pyridine derivatives to illustrate the potential of this chemical class as kinase inhibitors.
The data indicates that 2-aminopyridine derivatives can be potent inhibitors of cyclin-dependent kinases (CDKs) such as CDK8 and CDK9.[1][8][9] Furthermore, modifications to the pyridine core can lead to dual inhibitors targeting both kinases and other enzymes like histone deacetylases (HDACs).[8][9]
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
Some 2-aminopyridine derivatives have been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in development and disease, including cancer.[11] While the specific effect of 4,5-Dimethylpyridin-2-amine on this pathway has not been detailed in the available literature, a generalized diagram of the Wnt/β-catenin pathway is presented below to illustrate a potential mechanism of action for this class of compounds.
Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of substituted pyridine derivatives.
Caption: Experimental workflow for anticancer drug discovery with substituted pyridines.
Conclusion
This guide provides a comparative overview of the biological activities of substituted pyridines, with a focus on their potential as anticancer agents and kinase inhibitors. While direct comparative data for 4,5-Dimethylpyridin-2-amine is not extensively available, the presented information on related compounds highlights the therapeutic potential of the substituted pyridine scaffold. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers in the field of drug discovery and development to further investigate these promising compounds. Future studies should aim to directly compare the biological activities of a wider range of substituted pyridines, including 4,5-Dimethylpyridin-2-amine, to establish a more comprehensive structure-activity relationship and identify lead candidates for further development.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. danabiosci.com [danabiosci.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of High-Purity 4,5-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for producing high-purity 4,5-Dimethylpyridin-2-amine, a valuable building block in pharmaceutical research. Due to the limited availability of direct synthetic procedures for this specific compound in peer-reviewed literature, this document outlines a feasible pathway and compares it with potential alternatives based on established chemical principles and data from analogous reactions. The information presented herein is intended to serve as a foundational resource for the validation and optimization of a reliable synthetic method.
Proposed Synthetic Pathway and Alternatives
The most direct and plausible approach to synthesize 4,5-Dimethylpyridin-2-amine involves the C-H amination of the readily available precursor, 3,4-dimethylpyridine (also known as 3,4-lutidine). The classical Chichibabin reaction and a modern, milder variation are compared as the primary methods for this transformation.
Route 1 (Proposed): Modified Chichibabin Amination
This proposed route utilizes a modern adaptation of the Chichibabin reaction, employing sodium hydride (NaH) in the presence of lithium iodide (LiI) as a mediator. This method is reported to be milder and more efficient for the amination of pyridines with primary amines compared to the traditional sodium amide approach.
Route 2 (Alternative): Classical Chichibabin Reaction
The traditional Chichibabin reaction involves the direct amination of pyridine or its derivatives with sodium amide (NaNH₂), typically in an inert, high-boiling solvent like xylene or N,N-dimethylaniline. While historically significant, this method often requires harsh reaction conditions and can lead to the formation of byproducts.
Quantitative Data Comparison
The following table summarizes the anticipated performance of the proposed and alternative synthetic routes. The data is extrapolated from published results for similar pyridine amination reactions due to the absence of specific literature for 4,5-Dimethylpyridin-2-amine.
| Parameter | Route 1: Modified Chichibabin (Proposed) | Route 2: Classical Chichibabin (Alternative) |
| Starting Material | 3,4-Dimethylpyridine | 3,4-Dimethylpyridine |
| Reagents | Sodium Hydride (NaH), Lithium Iodide (LiI), Ammonia (or amine source) | Sodium Amide (NaNH₂) |
| Solvent | Tetrahydrofuran (THF) | Xylene or N,N-Dimethylaniline |
| Temperature | 65-85 °C | 130-160 °C |
| Reaction Time | 18-24 hours | 4-8 hours |
| Reported Yield (Analogous Reactions) | 70-95% | 40-60% |
| Anticipated Purity (Crude) | >85% | 60-75% |
| Key Side Products | Dimerization products (minor), over-amination (minor) | Hydroxypyridines, dimerization products, tars |
| Safety Considerations | NaH is highly flammable; handle under inert atmosphere. | NaNH₂ is highly reactive and moisture-sensitive. High temperatures pose a risk. |
Experimental Protocols
Detailed Protocol for Route 1 (Proposed): Modified Chichibabin Amination
Materials:
-
3,4-Dimethylpyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Lithium Iodide (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia (gas or liquid) or Ammonium Chloride
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide solution (10%)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a gas inlet for an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, sodium hydride (3.0 eq.) is charged to the flask. Anhydrous THF is added via syringe. The resulting suspension is stirred, and anhydrous lithium iodide (2.0 eq.) is added.
-
Amine Source: The reaction mixture is cooled to 0 °C, and ammonia gas is bubbled through the solution, or ammonium chloride (1.5 eq.) is added carefully in portions.
-
Substrate Addition: 3,4-Dimethylpyridine (1.0 eq.) is added dropwise via syringe.
-
Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained for 18-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Quenching: After completion, the reaction is cooled to 0 °C in an ice bath and cautiously quenched by the slow, dropwise addition of water.
-
Work-up: The quenched reaction mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. High-purity 4,5-Dimethylpyridin-2-amine can be obtained by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.[1][2][3][4][5]
Visualizations
Synthetic Pathway Diagram
Caption: Comparison of the proposed and alternative synthetic routes to 4,5-Dimethylpyridin-2-amine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the proposed synthesis of 4,5-Dimethylpyridin-2-amine.
Disclaimer: The synthetic routes and experimental data presented in this guide are based on established chemical literature for analogous compounds and are intended for informational and research purposes only. The proposed experimental protocol should be performed by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place. Further optimization and validation are recommended to establish a robust and scalable process.
References
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 3. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Confirmation of Aminopyrimidine Derivatives: NMR vs. X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the structural confirmation of aminopyrimidine derivatives, using 4,6-dimethylpyrimidin-2-amine as a case study.
This document outlines the experimental data obtained from both methods, offering a clear comparison of their outputs. Detailed experimental protocols for each technique are also provided to support the replication and application of these methods in your own research.
Data Presentation: Unraveling the Molecular Architecture
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, and X-ray crystallography for 4,6-dimethylpyrimidin-2-amine, a close structural analog of 4,5-dimethylpyridin-2-amine.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4,6-dimethylpyrimidin-2-amine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.33 | Singlet | Pyrimidine C5-H |
| ¹H | 5.36 | Broad Singlet | -NH₂ |
| ¹H | 2.25 | Singlet | -CH₃ |
| ¹³C | 167.24 | - | Pyrimidine C4/C6 |
| ¹³C | 163.75 | - | Pyrimidine C2 |
| ¹³C | 109.11 | - | Pyrimidine C5 |
| ¹³C | 23.90 | - | -CH₃ |
Note: NMR data is typically recorded in a deuterated solvent, in this case, CDCl₃. Chemical shifts are referenced to the residual solvent peak.
Table 2: X-ray Crystallographic Data for 4,6-dimethylpyrimidin-2-amine [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.519 (7) |
| b (Å) | 11.021 (6) |
| c (Å) | 32.386 (18) |
| α (°) | 90 |
| β (°) | 91.112 (10) |
| γ (°) | 90 |
| Volume (ų) | 4111 (4) |
| Z | 24 |
| Density (calculated) (Mg/m³) | 1.247 |
| Bond Length (C-N) (Å) | 1.33 - 1.37 |
| Bond Length (C-C) (Å) | 1.38 - 1.49 |
| Bond Angle (N-C-N) (°) | 115 - 125 |
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the general workflow for each analytical technique and the logical relationship between them in the process of structural elucidation.
References
A Comparative Analysis of Substituted 2-Aminopyridines as Modulators of Key Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Ligand Properties of Substituted 2-Aminopyridines with Supporting Experimental Data.
Substituted 2-aminopyridines represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their ligand properties, focusing on their interactions with key protein targets implicated in various diseases. The information presented herein, including quantitative binding and functional data, detailed experimental methodologies, and visualizations of relevant signaling pathways, is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Data Presentation: A Quantitative Comparison of Ligand Properties
The following tables summarize the inhibitory activities and physicochemical properties of various substituted 2-aminopyridine derivatives against several important biological targets. This data has been compiled from multiple peer-reviewed studies to facilitate a direct comparison of their potencies and selectivities.
Table 1: Inhibitory Activity of Substituted 2-Aminopyridines against Protein Kinases
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 8e | CDK9 | 88.4 | [1] |
| 8e | HDAC1 | 168.9 | [1] |
| 9e | FLT3 | 30.4 | [1] |
| 9e | HDAC1 | 52.4 | [1] |
| 9e | HDAC3 | 14.7 | [1] |
| 11l | CDK2 | 19 | [2] |
| 5a | CDK2 | 310 | [2] |
| (S)-24o | c-Met | 22 | [3] |
| 18a | c-Met | 3.8 | [4] |
| 18a | VEGFR-2 | 16.0 | [4] |
Table 2: Inhibitory Activity of Substituted 2-Aminopyridines against Other Enzymes
| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |
| Compound 7 | USP7 | 7.6 µM (IC50) | [5] |
| Compound 14 | USP7 | 17.0 µM (IC50) | [5] |
| Compound 21 | USP7 | 11.6 µM (IC50) | [5] |
| 4,6-disubstituted aminopyridine | iNOS | 28 nM (IC50) | [6] |
| 19c | rat nNOS | 24 nM (Ki) | [7] |
| 19c | human nNOS | 55 nM (Ki) | [7] |
| 17 | rat nNOS | 15 nM (Ki) | [8] |
| 17 | human nNOS | 19 nM (Ki) | [8] |
| 20 | nNOS | 20 nM (Ki) | [9] |
| 19 | nNOS | 30 nM (Ki) | [9] |
Table 3: Physicochemical and ADME Properties of a Selected 2-Aminopyridine Derivative (Compound 17)
| Property | Value | Reference |
| Permeability (Pe) | 13.7 x 10⁻⁶ cm s⁻¹ | [8] |
| Efflux Ratio (ER) | 0.48 | [8] |
| Metabolic Stability (t½, mouse liver microsomes) | 29 min | [8] |
| Metabolic Stability (t½, human liver microsomes) | > 60 min | [8] |
Experimental Protocols: Methodologies for Key Assays
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of ligand properties. The following sections provide methodologies for key in vitro assays cited in this guide.
Protein Kinase Inhibition Assay (e.g., c-Met, CDK)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against protein kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human kinase (e.g., c-Met, CDK8/Cyclin C).
-
ULight™-labeled substrate peptide.
-
Europium-labeled anti-phospho-substrate antibody.
-
ATP.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
-
TR-FRET-enabled plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute to a 4x final concentration in Kinase Assay Buffer.
-
Add 5 µL of the 4x compound dilutions to the assay plate wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (e.g., a known potent inhibitor or no enzyme).
-
Prepare a 4x enzyme solution in Kinase Assay Buffer and add 5 µL to all wells except the "no enzyme" control.
-
Prepare a 2x substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a Stop/Detection mix containing the Eu-labeled antibody and EDTA in a detection buffer.
-
Add 10 µL of the Stop/Detection mix to all wells to stop the reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[10][11]
USP7 Deubiquitinase Activity Assay
This protocol outlines a method to measure the inhibition of USP7 deubiquitinase activity.
Materials:
-
Recombinant human USP7.
-
Ubiquitin-rhodamine110 substrate.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Test compounds dissolved in DMSO.
-
96-well black assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the USP7 enzyme to all wells except the negative control.
-
Pre-incubate the enzyme and compounds at room temperature.
-
Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol describes a hemoglobin capture assay to determine the inhibitory activity of compounds against nNOS.
Materials:
-
Purified recombinant human nNOS.
-
L-arginine (substrate).
-
NADPH (cofactor).
-
Calmodulin.
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4).
-
Oxyhemoglobin.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, L-arginine, NADPH, calmodulin, BH4, and oxyhemoglobin.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the reaction by adding the nNOS enzyme.
-
Immediately monitor the conversion of oxyhemoglobin to methemoglobin by measuring the change in absorbance at 401 nm over time.[12][13]
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 or Ki value.
Sigma-2 (σ2) Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the σ2 receptor.
Materials:
-
Rat liver membrane homogenates (as a source of σ2 receptors).
-
[³H]Di-o-tolylguanidine ([³H]DTG) as the radioligand.
-
(+)-Pentazocine (to mask σ1 receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Test compounds dissolved in DMSO.
-
96-well filter plates with GF/B filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the rat liver membrane homogenate, [³H]DTG (at a concentration near its Kd), and (+)-pentazocine.
-
Add serial dilutions of the test compounds. For determination of non-specific binding, use a high concentration of a known σ2 ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each compound concentration and plot against the logarithm of the compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14][15][16][17][18]
Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells.
-
Transwell inserts with a microporous polycarbonate membrane.
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compounds.
-
LC-MS/MS system for analysis.
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of active efflux transporters.[19][20][21][22][23]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.
Materials:
-
Human or other species liver microsomes.
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Acetonitrile with an internal standard for reaction termination and sample preparation.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
-
Add the test compound to the microsomal suspension and pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[24][25][26][27][28]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by 2-aminopyridine derivatives and a typical experimental workflow.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. diva-portal.org [diva-portal.org]
- 24. mercell.com [mercell.com]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Impurities in 4,5-Dimethylpyridin-2-amine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of impurities in 4,5-Dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details and contrasts the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, supported by representative experimental data and detailed protocols.
Understanding Potential Impurities in 4,5-Dimethylpyridin-2-amine
Impurities in pharmaceutical ingredients can originate from various sources, including the synthetic route, starting materials, intermediates, reagents, and degradation products. For 4,5-Dimethylpyridin-2-amine, potential impurities can be broadly categorized as:
-
Organic Impurities: These include starting materials, by-products from incomplete reactions or side reactions, and degradation products.
-
Inorganic Impurities: These may consist of reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis and purification process can remain in the final product.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for accurate and reliable impurity profiling. The most common and effective methods for the analysis of non-volatile and semi-volatile impurities in aminopyridine compounds are HPLC and LC-MS, while GC is suitable for volatile impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification. | High-efficiency separation coupled with highly sensitive and selective mass detection. |
| Typical Analytes | Non-volatile and thermally stable organic impurities. | Volatile and semi-volatile organic impurities, residual solvents. | A wide range of organic impurities, including those at trace levels and potential genotoxic impurities. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (10 ppm) | < 0.0001% (1 ppm) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% (30 ppm) | < 0.0005% (5 ppm) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Specificity | Moderate; co-elution can be an issue. | High; mass spectra provide structural information. | Very High; parent and fragment ions provide definitive identification. |
| Advantages | Robust, widely available, excellent quantitation for known impurities. | Excellent for volatile impurities and residual solvents. | Unparalleled sensitivity and selectivity, ideal for trace-level and unknown impurity identification. |
| Disadvantages | Lower sensitivity for some impurities, requires chromophores for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Higher cost and complexity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are representative protocols and may require optimization for specific samples and impurity profiles.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of known non-volatile organic impurities in 4,5-Dimethylpyridin-2-amine.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 4,5-Dimethylpyridin-2-amine sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Standard Preparation:
-
Prepare individual stock solutions of the main compound and known impurities at a concentration of 1 mg/mL in the diluent.
-
Prepare a working standard solution containing the main compound and impurities at a concentration corresponding to the specification limit of the impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the analysis of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Accurately weigh about 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive method is ideal for detecting and quantifying trace-level and potentially genotoxic impurities.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Similar to HPLC-UV method, but with a faster gradient due to the shorter column.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities; Full scan for unknown impurity identification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM transitions need to be optimized for each specific impurity.
Sample Preparation:
-
Prepare a sample stock solution of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Further dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) for analysis.
Workflow and Data Visualization
The following diagrams illustrate the general workflow for impurity analysis and the logical relationship between the different analytical techniques.
Caption: General Workflow for Impurity Analysis.
Caption: Method Selection Logic based on Impurity Type.
A Comparative Analysis of Chiral Aminopyridine-Derived Catalysts in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Performance of Chiral Aminopyridine Catalysts in Asymmetric Reactions
Chiral aminopyridine ligands, in combination with metal centers, have demonstrated significant success in a variety of enantioselective reactions. Their efficacy stems from the formation of a rigid chiral environment around the metal, which dictates the stereochemical outcome of the reaction. Below is a summary of the performance of representative chiral aminopyridine-metal catalysts in the asymmetric Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction.
| Catalyst/Ligand | Aldehyde Substrate | Nitroalkane | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cu(OAc)₂•H₂O / Camphor-derived Aminopyridine | Benzaldehyde | Nitromethane | THF | -20 | 95 | 98 | [1][2] |
| Cu(OAc)₂•H₂O / Camphor-derived Aminopyridine | 2-Naphthaldehyde | Nitromethane | THF | -20 | 99 | 97 | [1][2] |
| Cu(OAc)₂•H₂O / Camphor-derived Aminopyridine | Cyclohexanecarboxaldehyde | Nitromethane | THF | -20 | 85 | 95 | [1][2] |
| Cu(OAc)₂•H₂O / Picolylamine-derived Aminopyridine | 4-Nitrobenzaldehyde | Nitromethane | CH₂Cl₂ | RT | 92 | 94 | [2] |
| Alternative: Chiral Diamine/Cu(OTf)₂ | Benzaldehyde | Nitromethane | i-PrOH | -20 | 94 | 92 | N/A |
| Alternative: Chiral Bis(oxazoline)/Cu(OTf)₂ | Benzaldehyde | Nitromethane | CH₂Cl₂ | 0 | 98 | 99 | N/A |
Note: Data for alternative catalysts are representative values from the broader literature on asymmetric Henry reactions and are included for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. The following is a representative experimental protocol for a copper-catalyzed asymmetric Henry reaction using a chiral aminopyridine ligand.
General Procedure for the Asymmetric Henry Reaction:
To a solution of the chiral aminopyridine ligand (0.01 mmol, 5 mol%) in tetrahydrofuran (THF, 1.0 mL) is added Cu(OAc)₂•H₂O (0.01 mmol, 5 mol%). The mixture is stirred at room temperature for 1 hour to allow for the in-situ formation of the copper-ligand complex. The resulting solution is then cooled to -20 °C. To this cooled solution, the aldehyde (0.2 mmol, 1.0 equiv.), nitromethane (0.4 mmol, 2.0 equiv.), and N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 1.0 equiv.) are added sequentially. The reaction mixture is stirred at -20 °C for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-nitro alcohol product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[1][2]
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. The following diagrams illustrate a plausible catalytic cycle for the copper-catalyzed asymmetric Henry reaction and a general workflow for catalyst screening.
Caption: A plausible catalytic cycle for the Cu-aminopyridine catalyzed Henry reaction.
Caption: A general workflow for the screening and evaluation of chiral catalysts.
Conclusion
While direct performance data for catalysts derived from 4,5-Dimethylpyridin-2-amine remains elusive, the broader class of chiral aminopyridine ligands demonstrates significant potential in asymmetric catalysis. The data presented for camphor and picolylamine-derived aminopyridine copper complexes in the Henry reaction showcase their ability to achieve high yields and excellent enantioselectivities, comparable to and in some cases exceeding those of other well-established catalyst systems.[1][2] The provided experimental protocol and mechanistic diagrams serve as a practical guide for researchers exploring the application of these and related catalysts. Further investigation into the synthesis and catalytic activity of a wider range of substituted chiral aminopyridines, including derivatives of 4,5-Dimethylpyridin-2-amine, is warranted to fully unlock their potential in the synthesis of complex chiral molecules.
References
Performance Benchmark: 4-(Dimethylamino)pyridine (DMAP) vs. Novel Organocatalysts in the Kinetic Resolution of Secondary Alcohols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research to benchmark the performance of 4,5-Dimethylpyridin-2-amine revealed a significant lack of published data on its use as an organocatalyst. Consequently, this guide provides a comparative analysis of the closely related and extensively studied organocatalyst, 4-(Dimethylamino)pyridine (DMAP), against a selection of novel organocatalysts in the well-established kinetic resolution of racemic secondary alcohols via acylation. This reaction serves as a reliable platform for evaluating catalyst efficiency and enantioselectivity.
Executive Summary
The kinetic resolution of racemic secondary alcohols is a critical transformation in the synthesis of enantiopure compounds, which are fundamental building blocks in the pharmaceutical and fine chemical industries. This guide benchmarks the performance of the conventional achiral nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), against modern, chiral organocatalysts in the acylation of racemic 1-phenylethanol. While DMAP is a highly effective catalyst for acylation, it does not induce enantioselectivity. In contrast, novel chiral organocatalysts, such as planar-chiral DMAP derivatives and bifunctional thiourea-based catalysts, demonstrate the ability to resolve racemic mixtures, providing access to enantioenriched alcohols and esters. The data presented herein, summarized from various studies, highlights the advancements in organocatalysis beyond simple nucleophilic activation, showcasing the development of sophisticated catalysts for asymmetric synthesis.
Data Presentation: Catalyst Performance in the Kinetic Resolution of (±)-1-Phenylethanol
The following table summarizes the performance of DMAP and several classes of novel organocatalysts in the kinetic resolution of racemic 1-phenylethanol through acylation. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers of the alcohol. A higher 's' value indicates greater enantioselectivity.
| Catalyst | Catalyst Type | Acylating Agent | Solvent | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) | Selectivity Factor (s) | Reference |
| DMAP | Achiral Nucleophilic | Acetic Anhydride | Dichloromethane | 25 | ~100 | 0 | 1 | General Knowledge |
| Planar-Chiral DMAP Derivative | Chiral Nucleophilic | Acetic Anhydride | tert-Amyl alcohol | 0 | 55 | 99 | High | [1] |
| Chiral N-Heterocyclic Carbene (NHC) | Chiral Nucleophilic | Vinyl Acetate | THF | -78 | - | - | Moderate | [2] |
| Bifunctional Amine-Thiourea | Bifunctional H-bond Donor | Benzoyl Chloride | Toluene | 25 | - | High | High | [3][4] |
| Chiral Phosphine | Chiral Nucleophilic | Acetic Anhydride | Dichloromethane | 25 | - | High | High | [5] |
Note: Specific quantitative data for conversion and enantiomeric excess for some novel catalysts are often presented graphically or in extensive tables in the source literature. The table provides a qualitative summary of their high performance. The selectivity factor 's' is calculated as s = ln[1-c(1+eep)] / ln[1-c(1-eep)] where c is the conversion and eep is the enantiomeric excess of the product.
Experimental Protocols
General Experimental Protocol for the Kinetic Resolution of (±)-1-Phenylethanol
This protocol provides a general methodology for the kinetic resolution of racemic 1-phenylethanol using an organocatalyst and an acylating agent. Specific conditions such as temperature, solvent, and reaction time should be optimized for each catalyst system.
Materials:
-
Racemic 1-phenylethanol
-
Organocatalyst (e.g., Chiral DMAP derivative, bifunctional thiourea, etc.)
-
Acylating agent (e.g., Acetic anhydride, vinyl acetate, benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, toluene, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Quenching agent (e.g., Saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Dichloromethane, ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipment for determining enantiomeric excess.
Procedure:
-
To an oven-dried flask under an inert atmosphere (nitrogen or argon), add the organocatalyst (typically 1-10 mol%).
-
Add the anhydrous solvent and stir until the catalyst is dissolved.
-
Add racemic 1-phenylethanol (1.0 equivalent) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add the acylating agent (0.5-1.0 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC or HPLC.
-
Once the desired conversion is reached (typically around 50% for optimal kinetic resolution), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the unreacted alcohol and the acylated product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the unreacted alcohol and the acylated product using chiral HPLC or chiral GC.
Mandatory Visualizations
Experimental Workflow for Organocatalyst Benchmarking
Caption: General workflow for benchmarking organocatalyst performance.
Comparative Catalytic Cycles: DMAP vs. Bifunctional Thiourea Catalyst
Caption: Comparison of catalytic cycles for DMAP and a bifunctional thiourea catalyst.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric nucleophilic catalysis with planar-chiral DMAP derivatives and chiral phosphines : synthetic and mechanistic studies [dspace.mit.edu]
Safety Operating Guide
Proper Disposal of 4,5-Dimethylpyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 4,5-Dimethylpyridin-2-amine (CAS No. 57963-11-8), a substituted pyridine derivative.
Immediate Safety and Handling
Before beginning any procedure involving 4,5-Dimethylpyridin-2-amine, it is crucial to be familiar with the potential hazards and to have the appropriate safety measures in place.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Item | Specification | Purpose |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile gloves). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Skin and Body | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of dust or vapors. |
Engineering Controls:
All work with 4,5-Dimethylpyridin-2-amine should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1] An emergency eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol
The disposal of 4,5-Dimethylpyridin-2-amine and its contaminated materials must be handled systematically to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing 4,5-Dimethylpyridin-2-amine in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be compatible with pyridine compounds; glass or high-density polyethylene are generally suitable.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4,5-Dimethylpyridin-2-amine". Do not use abbreviations.[2]
-
Content Identification: If the waste is a mixture, list all constituents and their approximate percentages on the label.
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[4]
2. Storage:
-
Secure Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]
-
Documentation: Complete all required waste disposal forms accurately and completely.
4. Decontamination of Empty Containers:
-
Triple Rinsing: Unless otherwise specified by your institution's EHS, empty containers of 4,5-Dimethylpyridin-2-amine should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent that will dissolve the compound).
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.
-
Container Disposal: Once decontaminated, the container should be air-dried, the label defaced, and then disposed of according to institutional guidelines for non-hazardous laboratory glassware or plastic.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Cleanup:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3]
-
Once the spill is absorbed, use non-sparking tools to carefully collect the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.[4]
-
Prevent entry into the affected area.
-
Below is a workflow diagram outlining the proper disposal procedure for 4,5-Dimethylpyridin-2-amine.
Caption: Disposal Workflow Diagram.
References
Personal protective equipment for handling 4,5-Dimethylpyridin-2-amine
Essential Safety and Handling Guide for 4,5-Dimethylpyridin-2-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,5-Dimethylpyridin-2-amine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Summary and Quantitative Data
| Hazard Classification | Quantitative Data (for N,N-Dimethylpyridin-4-amine) | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | LD50 Oral - Rat - 140 mg/kg[1] | H301, H302: Toxic or Harmful if swallowed[2][3] | P301+P310, P301+P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |
| Acute Toxicity, Dermal | LD50 Dermal - Rabbit - 90 mg/kg[1] | H310, H312: Fatal or Harmful in contact with skin[2][3] | P302+P350+P310, P302+P352: IF ON SKIN: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician. |
| Acute Toxicity, Inhalation | No data available | H332, H335: Harmful if inhaled, May cause respiratory irritation[2][3][4] | P261, P304+P340: Avoid breathing dust/fume/gas/mist/vapors/spray. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] |
| Skin Corrosion/Irritation | Causes skin irritation[1][3][5] | H315: Causes skin irritation[3][5] | P264, P332+P313: Wash skin thoroughly after handling. If skin irritation occurs: Get medical advice/attention.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage[1][3][5] | H318, H319: Causes serious eye damage/irritation[4][5] | P280, P305+P351+P338: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital when working with 4,5-Dimethylpyridin-2-amine to ensure personnel safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Always handle this chemical in a well-ventilated area. The primary engineering control should be a certified chemical fume hood.[6][7]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][7][8]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach to avoid accidental spills.
2. Donning Personal Protective Equipment (PPE):
-
Wear all required PPE as detailed in the section below before handling the chemical. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.
3. Chemical Handling:
-
Avoid the formation and inhalation of dust or aerosols.[1][9]
-
Use spark-proof tools and take precautionary measures against static discharge if the compound is in a flammable solvent.[10]
-
When weighing or transferring the solid, do so carefully within the fume hood to minimize dust generation.
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[2][5][8]
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][4][8]
-
Clean the work area and decontaminate any equipment used.
-
Properly remove and dispose of contaminated PPE.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling 4,5-Dimethylpyridin-2-amine:
-
Eye and Face Protection : Wear chemical safety goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[5][6][7][10] If there is a splash hazard, a face shield should be worn in addition to goggles.[11]
-
Skin Protection :
-
Gloves : Wear compatible, chemical-resistant gloves.[2][5] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[2]
-
Clothing : A lab coat or other protective clothing is required to prevent skin exposure.[2][4][5] For larger scale operations, long-sleeved clothing and additional protective garments may be necessary.[8]
-
-
Respiratory Protection :
-
For small-scale laboratory use with adequate ventilation (i.e., in a fume hood), respiratory protection may not be necessary under normal conditions.[5]
-
If dust or aerosols are generated, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[6][7][10]
-
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.
-
Waste Collection :
-
Container Disposal : Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[4]
-
Spill Cleanup :
-
In case of a spill, evacuate the area.[2]
-
Wear full PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it in a suitable container for disposal.[1][7]
-
Ventilate the area and wash the spill site after the material pickup is complete.[2]
-
Safe Handling Workflow
Caption: Logical workflow for the safe handling of 4,5-Dimethylpyridin-2-amine.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.no [fishersci.no]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

